molecular formula C64H103N13O15 B11933431 Gly3-VC-PAB-MMAE

Gly3-VC-PAB-MMAE

Cat. No.: B11933431
M. Wt: 1294.6 g/mol
InChI Key: DTPCLFVVLIDRFT-DYQZUOJJSA-N
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Description

Gly3-VC-PAB-MMAE is a useful research compound. Its molecular formula is C64H103N13O15 and its molecular weight is 1294.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C64H103N13O15

Molecular Weight

1294.6 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1

InChI Key

DTPCLFVVLIDRFT-DYQZUOJJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Enzymatic Cleavage of the VC Linker in Gly3-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gly3-VC-PAB-MMAE is a specialized drug-linker module used in the synthesis of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[1][2][] It combines a triglycine (Gly3) spacer for steric accessibility and solubility, a Valine-Citrulline (VC) dipeptide trigger for lysosomal specificity, and a p-aminobenzyl (PAB) self-immolative spacer to ensure the release of the unmodified cytotoxic payload, Monomethyl Auristatin E (MMAE).

This guide provides a rigorous technical analysis of the enzymatic cleavage mechanism mediated by Cathepsin B, accompanied by a validated in vitro cleavage protocol and critical troubleshooting insights for drug development professionals.

Part 1: Mechanistic Foundations

The efficacy of this linker system relies on a precise cascade of biochemical events triggered upon internalization into the target cell's lysosome.[4] The mechanism is bipartite: Enzymatic Hydrolysis followed by Chemical Self-Immolation .

Cathepsin B Recognition and Hydrolysis

Cathepsin B (CatB) is a lysosomal cysteine protease that exhibits strong preference for dipeptide motifs with a basic or polar residue at the P1 position and a hydrophobic residue at the P2 position.

  • Recognition: The Valine-Citrulline (VC) motif is an optimized substrate. The Citrulline (P1) fits into the S1 pocket of CatB, while the Valine (P2) occupies the S2 hydrophobic pocket.

  • Hydrolysis: The active site cysteine of CatB attacks the carbonyl carbon of the amide bond connecting Citrulline to the PAB spacer. This results in the release of the Gly3-Val-Cit peptide and an unstable PAB-MMAE intermediate.

1,6-Elimination (Self-Immolation)

The hydrolysis step alone does not release active MMAE; it generates an intermediate where the PAB group is still attached to the drug via a carbamate linkage.

  • Electron Cascade: The liberation of the aniline amine on the PAB group (following amide hydrolysis) creates a strong electron-donating center.

  • Fragmentation: An electronic cascade (1,6-elimination) occurs, driving the expulsion of carbon dioxide and the release of the free amine of MMAE. This step is spontaneous and rapid at physiological pH, but its kinetics can be rate-limiting if the local pH is too acidic.

Mechanistic Pathway Diagram

CleavageMechanism Start This compound (Intact Linker) Intermediate Intermediate: [H2N-PAB-MMAE] + Gly3-VC Start->Intermediate Amide Bond Hydrolysis (Cit-PAB junction) Enzyme Cathepsin B (Lysosomal Protease) Enzyme->Start Recognition (S1/S2 Pockets) Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Electronic Cascade Products Released Payload: Free MMAE + CO2 + Aza-quinone methide Elimination->Products Fragmentation

Caption: Step-wise degradation pathway of this compound from lysosomal recognition to payload release.

Part 2: Experimental Framework (Standard Operating Procedure)

This protocol is designed to validate the cleavability of the linker and determine the kinetics of MMAE release. It uses LC-MS for precise quantitation of the parent compound and the released payload.

Reagents and Buffer Preparation

Note: Cathepsin B requires a reducing environment to maintain the activity of its active-site cysteine.

ComponentConcentration / ConditionRole
Reaction Buffer 25 mM MES-Na, pH 6.0Mimics lysosomal pH; optimal for CatB activity.
Activator 5 mM DTT (Dithiothreitol)Prevents oxidation of CatB active site cysteine.
Enzyme Human Liver Cathepsin BThe biological trigger.[5]
Substrate 10 µM this compoundThe test article (dissolved in DMSO, <5% final v/v).
Quench Solution 100% Acetonitrile + 0.1% Formic AcidDenatures enzyme and prepares sample for LC-MS.
Step-by-Step Cleavage Assay
  • Enzyme Activation: Dilute Cathepsin B to a 20X stock in the Reaction Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to fully activate the enzyme.

  • Substrate Preparation: Prepare a 200 µM stock of this compound in DMSO.

  • Reaction Initiation:

    • Aliquot 190 µL of Reaction Buffer (pre-warmed to 37°C) into a reaction vial.

    • Add 5 µL of the activated Cathepsin B (final enzyme conc: ~5-10 µg/mL or 0.1 units).

    • Add 5 µL of Substrate Stock (final substrate conc: 5 µM).

    • Control: Prepare a "No Enzyme" control replacing CatB with buffer.

  • Incubation: Incubate at 37°C with gentle agitation.

  • Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 min), remove 50 µL of the reaction mixture.

  • Quenching: Immediately add the aliquot to 100 µL of ice-cold Quench Solution. Vortex and centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

  • Analysis: Inject the supernatant into the LC-MS system.

LC-MS Analytical Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Monitor parent ion (this compound) and product ion (MMAE, m/z ~718.5).

Part 3: Critical Parameters & Troubleshooting (E-E-A-T)

Species-Dependent Stability (The "Ces1C" Trap)

Insight: While the VC linker is highly stable in human plasma, it is susceptible to premature cleavage in mouse plasma .

  • Cause: Rodents express Carboxylesterase 1C (Ces1C), an enzyme absent in humans, which can hydrolyze the linker extracellularly.

  • Impact: Preclinical efficacy data in wild-type mice may underestimate the stability of the ADC.

  • Solution: Use Ces1C-knockout mice or co-administer a specific esterase inhibitor (e.g., BNPP) during preclinical PK studies to accurately model human stability [1].

The Role of the Gly3 Spacer

Why Gly3? Standard ADCs often use a maleimidocaproyl (mc) spacer. The substitution with Triglycine (Gly3) serves two specific purposes:

  • Sortase A Compatibility: The Gly3 N-terminus is a specific substrate for Sortase A-mediated ligation, allowing for site-specific conjugation to antibodies engineered with a LPETG motif [2].

  • Solubility: The polar nature of the glycine chain can improve the aqueous solubility of the hydrophobic MMAE payload before conjugation, reducing aggregation during synthesis.

pH Sensitivity of Self-Immolation

Troubleshooting: If you observe the accumulation of the Intermediate (PAB-MMAE) but low levels of free MMAE in your LC-MS data:

  • Check pH: The 1,6-elimination of the PAB group is pH-dependent. At very low pH (< 4.0), the amine on the PAB group may become protonated, inhibiting the electron lone pair donation required for fragmentation. Ensure your assay buffer is strictly at pH 6.0 (lysosomal mimic) rather than < 5.0.

References

  • Dorywalska, M., et al. (2016).[5] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics, 15(5), 958–970.

  • Beerli, R. R., et al. (2015). "Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High Stability and Potency." PLOS ONE, 10(7), e0131177.

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry, 13(4), 855–869.

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research, 32, 3526–3540.

Sources

The Para-Aminobenzyl (PAB) Spacer in Self-Immolative Linkers: Mechanistic Principles and Synthetic Applications

[1][2]

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is a logic gate that determines stability in circulation and release efficacy in the tumor microenvironment.[1][2] The Para-Aminobenzyl (PAB) spacer (often utilized as PABC or p-aminobenzyloxycarbonyl) is the industry-standard solution to the "steric-electronic paradox" in prodrug design.

This guide details the physicochemical necessity of PAB, dissects the 1,6-elimination mechanism that drives payload release, and provides validated protocols for its synthesis and characterization.

Part 1: The Steric-Electronic Paradox

Why Direct Attachment Fails

A common failure mode in early ADC design was the direct attachment of a cytotoxic payload (e.g., Doxorubicin, MMAE) to a protease-cleavable dipeptide (e.g., Val-Cit).

  • Steric Hindrance: Lysosomal proteases like Cathepsin B require access to the scissile amide bond. Bulky cytotoxic payloads attached directly to the C-terminus of the dipeptide create steric occlusion, preventing the enzyme from docking.

  • Electronic Mismatch: For a prodrug to be effective, the bond connecting the drug must be stable in plasma but labile upon activation. Direct amide bonds between a peptide and a drug amine are often too stable, or conversely, if designed to be hydrolyzable, they lack plasma stability.

The PAB Solution: The PAB spacer acts as a "molecular buffer." It moves the bulky payload away from the enzymatic cleavage site (resolving steric hindrance) and converts the enzymatic cleavage event (amide hydrolysis) into a spontaneous chemical decomposition event (1,6-elimination).

Part 2: Mechanistic Deep Dive (The 1,6-Elimination Cascade)

The function of PAB relies on the electronic cascade triggered by the unmasking of an aniline nitrogen.

The Pathway[4]
  • Enzymatic Trigger: Cathepsin B recognizes the Val-Cit dipeptide and hydrolyzes the amide bond between Citrulline and the PAB nitrogen.[1][3]

  • Electronic Switch: This hydrolysis converts the electron-withdrawing amide (–NH-C=O) into a strongly electron-donating aniline (–NH₂).

  • 1,6-Elimination: The lone pair on the aniline nitrogen donates into the aromatic ring. This electron density propagates through the conjugated

    
    -system (1,6-relationship), expelling the leaving group (the drug-carbamate) at the benzylic position.[4]
    
  • Decarboxylation: The drug is initially released as a carbamic acid, which spontaneously loses CO₂ to regenerate the unmodified amine of the parent drug.

  • Byproduct Formation: The PAB spacer becomes an aza-quinone methide , a reactive intermediate that is rapidly quenched by water to form 4-aminobenzyl alcohol.[5]

Visualization: The Self-Immolative Cascade

The following diagram maps the electronic rearrangement from the prodrug state to the release of the free payload.

PAB_Mechanismcluster_quenchFate of SpacerProdrugADC Prodrug(Val-Cit-PAB-Drug)IntermediateAniline Intermediate(Unstable)Prodrug->IntermediateCathepsin B(Amide Hydrolysis)Transition1,6-Elimination(Electronic Cascade)Intermediate->Transitione- DonationQuinoneAza-Quinone Methide(+ CO2)Transition->QuinoneSpacer CollapseFreeDrugFree Drug(MMAE/Dox)Transition->FreeDrugPayload Release4-Aminobenzyl Alcohol4-Aminobenzyl AlcoholQuinone->4-Aminobenzyl Alcohol+ H2O

Figure 1: The 1,6-elimination mechanism.[4] Cleavage of the amide bond unmasks the aniline, driving electron density through the benzene ring to eject the carbamate-linked drug.

Part 3: Synthetic Architecture & Protocols

Synthesizing a PAB-linked ADC payload requires precise sequential coupling. The critical step is the activation of the benzylic alcohol to capture the drug.

Synthetic Strategy: The "Bis-Carbonate" Route

The most robust method involves activating the PAB alcohol as a p-nitrophenyl (PNP) carbonate . This activated species reacts efficiently with the amine of the cytotoxic payload (e.g., MMAE) to form the stable carbamate linkage.

Protocol: Synthesis of Val-Cit-PAB-MMAE Intermediate

Note: All steps must be performed under inert atmosphere (Ar/N₂) due to the sensitivity of activated carbonates.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
  • Reagents: Fmoc-Val-Cit-OH, 4-aminobenzyl alcohol (PAB-OH), EEDQ (coupling agent).

  • Conditions: Dissolve Fmoc-Val-Cit-OH (1.0 eq) and PAB-OH (1.1 eq) in anhydrous DCM/MeOH (2:1). Add EEDQ (1.2 eq). Stir at room temperature for 16 hours.

  • Purification: Precipitate in diethyl ether. The product is a white solid.

    • Why EEDQ? EEDQ is preferred over HATU/DIEA here to minimize racemization of the Citrulline side chain during the slow coupling to the aniline.

Step 2: Activation (The Critical Step)
  • Reagents: Fmoc-Val-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate , DIPEA.

  • Conditions: Dissolve intermediate in anhydrous DMF. Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq). Stir at 25°C for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the PNP-carbonate (Mass shift: +165 Da vs starting material).

  • Workup: Precipitate with ethyl acetate/ether. Do not perform aqueous workup as the PNP ester is hydrolytically unstable.

Step 3: Drug Conjugation[6]
  • Reagents: Fmoc-Val-Cit-PAB-PNP, MMAE (Monomethyl Auristatin E), HOBt, Pyridine.

  • Conditions: Dissolve MMAE (1.0 eq) and the activated linker (1.2 eq) in anhydrous DMF. Add HOBt (1.0 eq) and Pyridine (2.0 eq).

    • Expert Insight:HOBt is added not for activation, but to catalyze the displacement of the p-nitrophenol leaving group and suppress side reactions.

  • Reaction: Stir at ambient temperature for 24–48 hours.

  • Deprotection: Remove Fmoc group using 20% diethylamine in DMF to generate the free amine for antibody conjugation.

Part 4: Experimental Validation

To validate the functionality of a PAB linker, one must prove not just cleavage, but the kinetics of the self-immolation step.

Assay: Kinetic Evaluation of Self-Immolation

This protocol distinguishes between the rate of enzymatic cleavage (


Materials:

  • Cathepsin B (human liver, activated).

  • Test Compound: Val-Cit-PAB-Drug.[1][7][6][8][9][10][]

  • Control Compound: Val-Cit-Gly-Drug (Non-immolative).

  • HPLC Buffer: 0.1% Formic Acid in Water/Acetonitrile.

Workflow:

  • Activation: Activate Cathepsin B in acetate buffer (pH 5.0) containing DTT (2 mM) and EDTA (1 mM) for 15 mins at 37°C.

  • Incubation: Add the ADC linker-payload (10 µM) to the enzyme solution.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench aliquots with cold acetonitrile containing an internal standard.

  • Analysis: Analyze via RP-HPLC.

Data Interpretation: You will observe three species in the chromatogram. The relative ratios confirm the mechanism.

SpeciesRetention Time (RT)Observation
Parent (Prodrug) HighDecreases over time (First-order decay).
Intermediate (Aniline) MediumTransient. If this accumulates, the 1,6-elimination is the rate-limiting step (bad). Ideally, this peak is barely visible.
Free Drug LowIncreases inversely to Parent.

Success Criteria:

  • The appearance of "Free Drug" must be stoichiometric with the loss of "Parent."

  • If "Intermediate" is stable (>5% AUC), the PAB ring may have electron-withdrawing substituents hindering the 1,6-elimination, or the pH is too low (protonation of the aniline suppresses the lone pair donation).

References

  • Dubowchik, G. M., et al. (2002).[9][12] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry. [Link][8]

  • Carl, P. L., Katzenellenbogen, J. A., & Chakravarty, P. K. (1981). "A novel connector linkage applicable in prodrug design." Journal of Medicinal Chemistry. [Link]

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. [Link]

  • Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs." The Journal of Organic Chemistry. [Link]

Physicochemical Profiling & Technical Utilization of Gly3-VC-PAB-MMAE

[1][2][3]

Executive Summary

This compound (CAS: 2684216-48-4) is a specialized linker-payload intermediate designed for site-specific antibody-drug conjugate (ADC) generation .[1][2][3] Unlike the standard Maleimidocaproyl (MC) variants used for stochastic cysteine conjugation, the N-terminal triglycine (Gly3) motif serves as a specific nucleophile for Sortase A-mediated ligation .[2][3]

This guide provides a rigorous analysis of its physicochemical behavior, solubility challenges, and validated protocols for its integration into enzymatic conjugation workflows. It bridges the gap between raw chemical data and bench-level application.[1]

Molecular Architecture & Physicochemical Profile[1][3]

Structural Deconstruction

The molecule functions as a modular system with four distinct functional domains:

  • Gly3 (Triglycine) Spacer: The N-terminal "docking" domain.[1][3] It acts as the oligoglycine nucleophile required by the Sortase A enzyme to attack the threonine-glycine bond of an LPXTG-tagged antibody.

  • VC (Valine-Citrulline) Linker: A protease-sensitive dipeptide designed for stability in neutral plasma and rapid hydrolysis by lysosomal Cathepsin B .[1][2][3]

  • PAB (p-aminobenzylcarbamate) Spacer: A self-immolative electronic cascade spacer.[1][2][3] Upon cleavage of the Citrulline-PAB amide bond, it spontaneously eliminates CO₂, releasing the free payload.

  • MMAE (Monomethyl Auristatin E): The cytotoxic payload.[][5][6] A potent tubulin polymerization inhibitor (synthetic dolastatin 10 analog).[1][2][3]

Quantitative Data Summary
PropertyValue / DescriptionContext
Molecular Formula C₆₄H₁₀₃N₁₃O₁₅High molecular weight peptidomimetic
Molecular Weight ~1294.58 DaMonoisotopic mass
Calculated LogP ~2.4Moderately hydrophobic; Gly3 increases polarity vs. MC-MMAE (LogP ~4.[1][2][3]8)
Appearance White to off-white powderHygroscopic solid
Solubility (Organic) DMSO: ~50–77 mg/mLSoluble, but prone to aggregation upon aqueous dilution
Solubility (Aqueous) < 0.1 mg/mL (unformulated)Requires co-solvents or cyclodextrins for conjugation buffers
Purity Requirement ≥ 95% (HPLC)Critical to prevent "dead-end" conjugation by truncated glycine species
Stability & Storage[3]
  • Solid State: Stable for 2 years at -20°C. Protect from light and moisture.[1][2][7]

  • Solution State: Highly Unstable. The Gly3 amine is reactive; the VC linker is susceptible to non-specific hydrolysis at high pH (>8.0).

    • Directive: Always prepare fresh.[1] Do not store working solutions.

Mechanism of Action: The Enzymatic Lifecycle

This molecule is unique because its lifecycle is governed by two distinct enzymatic events: Construction (Sortase A) and Deconstruction (Cathepsin B) .[2][3]

The Dual-Enzyme Pathway (Visualization)

Gcluster_0Construction (In Vitro)cluster_1Deconstruction (Intracellular)AbAntibody-LPETGSortaseSortase A(Enzyme)Ab->SortasePayloadGGG-VC-PAB-MMAEPayload->SortaseADCSite-Specific ADC(Ab-LPET-GGG-MMAE)Sortase->ADCTranspeptidationEndosomeEndosomalInternalizationADC->EndosomeReceptor BindingLysosomeLysosome(Cathepsin B High)Endosome->LysosomeTraffickingCleavageLinker Cleavage(Val-Cit Bond)Lysosome->CleavageEnzymatic AttackReleaseSelf-Immolation(PAB Elimination)Cleavage->ReleaseUnstable IntermediateFreeDrugFree MMAE(Active Toxin)Release->FreeDrugActive Killing

Figure 1: The lifecycle of this compound.[1][2][3][] Left: Sortase A catalyzes the ligation of the Gly3 payload to the antibody. Right: Upon internalization, Cathepsin B cleaves the linker to release the active drug.[8][9]

Technical Protocols

Protocol A: Solubilization (Critical Step)

Direct dilution of DMSO stocks into PBS often causes precipitation due to the hydrophobicity of the VC-PAB-MMAE core. Use one of the following validated formulations to ensure a stable conjugation feedstock.

Formulation Option 1: PEG/Tween (Recommended for Screening) [1][2][3]

  • Prepare a 50 mg/mL stock solution in anhydrous DMSO.

  • Add PEG300 to the DMSO stock (Ratio: 1 part DMSO : 4 parts PEG300). Vortex until clear.

  • Add Tween-80 (Ratio: 0.5 parts).[1][2][3] Mix well.

  • Slowly add warm Saline (0.9% NaCl) (Ratio: 4.5 parts) while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2][3][10]

    • Target Conc: ~5 mg/mL.[1][10]

Formulation Option 2: Cyclodextrin (Recommended for Scale-up) [1][2][3]

  • Prepare 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline.

  • Add 100 µL of DMSO stock (50 mg/mL) to 900 µL of the SBE-β-CD solution.

  • Vortex immediately.[1] The cyclodextrin encapsulates the hydrophobic MMAE tail, preventing aggregation.

Protocol B: Sortase A-Mediated Conjugation

This protocol assumes an antibody engineered with a C-terminal LPETG motif.[1][2]

Reagents:

  • Target Antibody (LPETG-tagged): 10 mg/mL in TBS (Tris-Buffered Saline), pH 7.5.[1][2][3]

  • This compound (from Protocol A).[1][2][3]

  • Sortase A (Pentamutant preferred for higher activity): 50 µM stock.[1][2][3]

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂ (Calcium is essential for wt-Sortase), pH 7.5.[1][3][11]

Workflow:

  • Equilibration: Adjust antibody solution to Reaction Buffer conditions.

  • Mixing: Combine reactants in the following molar ratios:

    • Antibody : Sortase A : Gly3-Payload = 1 : 0.5 : 20 [1][2][3]

    • Note: High excess of Gly3-payload drives the equilibrium forward.[1]

  • Incubation: Incubate at 37°C for 2–4 hours or 4°C overnight .

    • Tip: Agitate gently (do not vortex) to prevent protein denaturation.[1][2][3]

  • Termination: Add EDTA (10 mM final) to chelate Calcium and stop the reaction (if using Ca-dependent Sortase).

  • Purification:

    • Step 1 (Toxin Removal): PD-10 desalting column or TFF (Tangential Flow Filtration) to remove excess free this compound.[1][2][3]

    • Step 2 (Enzyme Removal): If Sortase is His-tagged, pass through a Ni-NTA column to capture the enzyme, collecting the flow-through (ADC).[1][2][3]

Protocol C: Quality Control (QC)

Every batch must be validated for Drug-Antibody Ratio (DAR) and free drug content.[1][2][3]

  • HIC-HPLC (Hydrophobic Interaction Chromatography):

    • Column: TSKgel Butyl-NPR or equivalent.[1][2]

    • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[1]

    • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.[1]

    • Analysis: Separation based on hydrophobicity. Gly3-MMAE increases hydrophobicity less than MC-MMAE, but distinct peaks for DAR 0, 1, and 2 should be resolved.[1]

  • RP-HPLC (Reverse Phase):

    • Used to detect free drug (impurity).[1][2][3]

    • Limit: Free drug should be < 1% of total species.

References

  • Antos, J. M., & Ploegh, H. L. (2011).[1] Sortase A-mediated protein engineering. Current Opinion in Structural Biology.

  • Doronina, S. O., et al. (2008).[1][3][9] Novel peptide linkers for highly potent antibody-auristatin conjugate. Bioconjugate Chemistry. [1][2][3]

  • Beerli, R. R., et al. (2015).[1] Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency. PLOS ONE.

  • BOC Sciences. this compound Technical Data Sheet. [1][2][3]

  • MedChemExpress. this compound Solubility & Handling.

A Senior Application Scientist's Guide to Preclinical Research Involving Gly3-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) have emerged as a transformative class of cancer therapeutics, offering the precision of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the synergistic function of its three components: the antibody, the linker, and the payload. This technical guide provides an in-depth exploration of a sophisticated, cleavable drug-linker system: Gly3-VC-PAB-MMAE. We will dissect its mechanism of action, provide field-proven protocols for its preclinical evaluation, and present a logical framework for generating robust data packages to support the advancement of novel ADC candidates. This document is structured to serve as a practical resource, blending foundational theory with actionable experimental designs to empower researchers in the field of targeted oncology.

Deconstructing the this compound System

The this compound linker-payload is a meticulously designed construct where each component serves a distinct and vital purpose.[][2][3] Understanding this architecture is fundamental to designing and interpreting preclinical studies.

  • MMAE (Monomethyl Auristatin E): The warhead of the conjugate. MMAE is a synthetic, highly potent antimitotic agent that inhibits tubulin polymerization.[4][5] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and, ultimately, apoptosis.[4] Its high potency makes it an ideal payload for ADCs, but also necessitates a highly stable and specific delivery system to avoid off-target toxicity.[4][5]

  • VC (Valine-Citrulline) Linker: The cornerstone of the conditional release mechanism. This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of the lysosome and are often upregulated in cancer cells.[][7][8][9] The VC linker is engineered to be stable in the systemic circulation, preventing premature drug release.[8]

  • PAB (p-aminobenzyl alcohol) Spacer: A self-immolative "trigger." Once the VC linker is cleaved by Cathepsin B, the PAB spacer becomes chemically unstable and spontaneously decomposes, ensuring the complete and traceless release of the unmodified MMAE payload.[]

  • Gly3 (Glycine Tripeptide): A hydrophilic spacer. The inclusion of the Gly3 motif can serve to modulate the physicochemical properties of the ADC, potentially improving solubility and pharmacokinetic characteristics.[]

The orchestrated function of these components ensures the ADC remains inert in circulation, only to be activated within the target cancer cell, thereby maximizing the therapeutic window.

The Intracellular Journey: Mechanism of Action

The efficacy of an ADC built with this compound is contingent on a precise sequence of biological events. This multi-step process ensures that the potent MMAE payload is delivered specifically to its intracellular site of action.

  • Target Binding & Internalization: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

  • Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked through the endo-lysosomal pathway.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.[][7][9] While Cathepsin B is the primary enzyme, studies suggest other lysosomal proteases may also contribute to this cleavage.[9][10]

  • Payload Release & Action: Cleavage of the VC linker triggers the self-immolation of the PAB spacer, releasing free, cell-permeable MMAE into the cytoplasm.[]

  • Cytotoxicity: The liberated MMAE then binds to tubulin, disrupting microtubule dynamics, which induces cell cycle arrest at the G2/M phase and initiates apoptosis, leading to targeted cell death.[4]

MOA cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC Intact ADC (this compound) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Internalization->Lysosome 3. Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm MMAE Release MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & Self-Immolation Tubulin Microtubules Cytoplasm->Tubulin MMAE Binds Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Disruption leads to MMAE->Tubulin

Caption: Mechanism of Action for a this compound ADC.

A Validated Preclinical Evaluation Workflow

A rigorous, stepwise preclinical evaluation is essential to characterize an ADC and build a strong case for its clinical development.[11] The following workflow represents a logical progression from in vitro characterization to in vivo proof-of-concept.

Part A: In Vitro Characterization

The objective of in vitro testing is to confirm target-specific activity, potency, and stability in controlled cellular systems.

  • Causality: The first and most critical validation is to ensure that the conjugation of the drug-linker does not impair the antibody's fundamental ability to bind its target antigen and subsequently be internalized by the cell. Without efficient binding and internalization, the payload cannot reach the lysosome for activation.

  • Methodology: Flow cytometry is a robust method for this assessment.[11]

    • Cell Lines: Use a target antigen-positive (Ag+) cell line and a target antigen-negative (Ag-) cell line as a negative control.

    • Incubation: Incubate both cell lines with escalating concentrations of the ADC and a fluorescently-labeled secondary antibody that detects the ADC's primary antibody.

    • Analysis: Analyze cells using a flow cytometer. A concentration-dependent increase in mean fluorescence intensity (MFI) in the Ag+ cells, with minimal shift in the Ag- cells, confirms specific binding. Internalization can be confirmed using assays that quench the signal of non-internalized, surface-bound ADC.

  • Causality: This assay directly measures the ADC's ability to kill cancer cells and determines its potency (IC50). By comparing activity in Ag+ and Ag- cells, we validate that the cytotoxicity is target-dependent, a cornerstone of the ADC concept.[12]

  • Detailed Protocol (MTT/XTT-based): [13]

    • Cell Seeding: Plate Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

    • Treatment Preparation: Prepare serial dilutions of the ADC, an unconjugated "naked" antibody control, and a free MMAE control.

    • Dosing: Remove the old media and add 100 µL of the prepared treatments to the appropriate wells. Include "cells only" (vehicle) and "media only" (blank) controls.

    • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[14]

    • Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12][14]

    • Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[13] Place on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

    • Readout: Measure the absorbance at 570 nm using a microplate reader.[12]

    • Analysis: Calculate percent viability relative to the vehicle-treated cells and plot the dose-response curve to determine the IC50 value for each compound.

  • Data Presentation:

CompoundTarget-Positive Cells (e.g., BT-474) IC50 (nM)Target-Negative Cells (e.g., MCF-7) IC50 (nM)Selectivity Index
Test ADC0.5> 1000> 2000
Naked Antibody> 1000> 1000N/A
Free MMAE0.10.11

A high selectivity index (IC50 Ag- / IC50 Ag+) is the desired outcome, demonstrating target-specific killing.[15]

  • Causality: MMAE is a membrane-permeable payload. This property allows it to diffuse out of the target cell after its release and kill adjacent, neighboring cells that may not express the target antigen.[16][17] This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression is varied.[18]

  • Methodology (Co-culture Assay): [18]

    • Cell Preparation: Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.

    • Co-culture: Seed a mixed population of Ag+ and GFP-labeled Ag- cells in the same well (e.g., at a 1:1 ratio).

    • Treatment: Treat the co-culture with the ADC.

    • Analysis: After incubation, use flow cytometry or high-content imaging to quantify the viability of both the Ag+ population and the GFP-positive Ag- population separately. A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC demonstrates a bystander effect.

Bystander cluster_workflow Bystander Effect Workflow Start Co-culture Ag+ and GFP-labeled Ag- Cells Treat Treat with ADC Start->Treat Incubate Incubate (72-96h) Treat->Incubate Analyze Analyze Viability of Each Population via Flow Cytometry Incubate->Analyze Result Result: Reduced Viability in GFP+ (Ag-) Population Analyze->Result

Sources

An In-Depth Technical Guide to Gly3-VC-PAB-MMAE for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Gly3-VC-PAB-MMAE (CAS Number: 2684216-48-4). We will delve into the modular design of this sophisticated molecule, detailing the rationale behind each component: the triglycine (Gly3) spacer, the cathepsin-cleavable valine-citrulline (VC) linker, the self-immolative para-aminobenzyl (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE). This guide will further explore its mechanism of action, provide exemplary protocols for its synthesis and conjugation to a monoclonal antibody, and discuss critical analytical techniques for the characterization of the resulting ADC.

Introduction: The Rationale for a Modular ADC Linker-Payload

The therapeutic efficacy of antibody-drug conjugates hinges on the precise delivery of a cytotoxic payload to target cancer cells while minimizing systemic toxicity.[1] The linker connecting the antibody to the payload is a critical determinant of both the stability of the ADC in circulation and the efficiency of payload release within the target cell.[2] this compound is a state-of-the-art linker-payload system designed to address these challenges through a modular approach, where each component serves a distinct and vital function.[3]

The core principle behind this linker system is conditional stability: it is designed to be highly stable in the bloodstream but to undergo rapid enzymatic cleavage in the lysosomal compartment of cancer cells, leading to the release of the potent anti-mitotic agent, MMAE.[4][5] This targeted release mechanism is fundamental to widening the therapeutic window of ADCs.

Deconstruction of this compound: A Symphony of Chemical Design

The structure of this compound is a testament to the intricate chemical engineering required for successful ADC development. Each subunit is carefully selected to optimize the performance of the final conjugate.

ComponentChemical NameFunction
Gly3 TriglycineSpacer
VC Valine-CitrullineCleavable Linker
PAB Para-aminobenzylSelf-immolative Spacer
MMAE Monomethyl Auristatin ECytotoxic Payload
The Gly3 Spacer: More Than Just a Connector

The triglycine peptide serves as a spacer element within the linker.[3] While seemingly simple, its inclusion is a deliberate design choice. The Gly3 moiety can enhance the aqueous solubility of the often hydrophobic linker-payload, which is crucial for preventing aggregation during the conjugation process and for improving the pharmacokinetic properties of the final ADC.[2] Furthermore, it provides steric separation between the bulky antibody and the cleavable linker, potentially improving the accessibility of the VC dipeptide to lysosomal proteases.

The VC Linker: A Precisely Triggered Release

The valine-citrulline dipeptide is the heart of the cleavable mechanism.[4] This specific peptide sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are often upregulated in the tumor microenvironment.[4][6] The stability of the amide bond between citrulline and the PAB spacer is high in the physiological pH of the bloodstream, preventing premature drug release.[5] However, upon internalization of the ADC into the acidic and enzyme-rich lysosomes of cancer cells, this bond is efficiently hydrolyzed.[4]

The PAB Spacer: Ensuring Complete and Unmodified Payload Release

The para-aminobenzyl group is a self-immolative spacer.[7] Once the VC linker is cleaved by cathepsin B, the resulting aniline of the PAB group initiates a spontaneous 1,6-elimination reaction.[8][9] This electronic cascade leads to the release of the unmodified MMAE payload and the fragmentation of the PAB spacer into non-toxic byproducts.[7] This self-immolative feature is critical, as any residual linker fragments attached to the payload could hinder its cytotoxic activity.[10]

MMAE: A Potent Inhibitor of Cell Division

Monomethyl auristatin E is a synthetic analog of the natural product dolastatin 10 and a highly potent anti-mitotic agent.[5] Upon its release inside the cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3] The high potency of MMAE makes it an ideal payload for ADCs, as only a small number of molecules are required to kill a target cell.

Mechanism of Action: From Systemic Circulation to Cellular Apoptosis

The journey of a this compound-containing ADC from administration to therapeutic effect is a multi-step process that relies on both the specificity of the antibody and the precision of the linker-payload's chemical design.

ADC Mechanism of Action Figure 1: Mechanism of Action of a this compound ADC cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH, High Cathepsin B) cluster_cytoplasm Cytoplasm ADC 1. ADC Circulates (Stable Linker) Binding 2. Binding to Target Antigen ADC->Binding Targeting Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Enzymatic Cleavage of VC Linker Lysosome->Cleavage Cathepsin B SelfImmolation 6. Self-Immolation of PAB Spacer Cleavage->SelfImmolation Initiates cascade MMAE_Release 7. MMAE Release SelfImmolation->MMAE_Release Tubulin_Inhibition 8. Tubulin Polymerization Inhibition MMAE_Release->Tubulin_Inhibition Diffuses into cytoplasm Apoptosis 9. Cell Cycle Arrest & Apoptosis Tubulin_Inhibition->Apoptosis

Caption: Intracellular activation cascade of a this compound ADC.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific antibody and laboratory conditions.

Representative Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) for the linker portion, followed by solution-phase coupling to the MMAE payload.[11]

Step 1: Solid-Phase Synthesis of the Gly3-VC-PAB Linker

  • Resin Preparation: Start with a pre-loaded Fmoc-PAB resin.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group from the PAB amine.

  • Amino Acid Coupling (Citrulline): Activate Fmoc-Cit-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this solution to the deprotected resin and allow it to react.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Sequentially repeat the deprotection and coupling steps for Fmoc-Val-OH, and then three times for Fmoc-Gly-OH to assemble the Gly3-VC peptide chain on the PAB resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

  • Cleavage from Resin: Cleave the completed peptide-linker from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude Gly3-VC-PAB linker by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13] Lyophilize the pure fractions to obtain the linker as a white powder.

Step 2: Coupling of MMAE to the Linker

  • Activation of the Linker: Dissolve the purified Gly3-VC-PAB linker in a suitable organic solvent like DMF. Activate the C-terminal carboxylic acid of the linker (which was attached to the resin) using a coupling agent (e.g., HBTU/HOBt/DIEA).

  • MMAE Addition: Add a solution of MMAE in DMF to the activated linker solution.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by LC-MS.

  • Purification: Purify the final this compound product by RP-HPLC to remove any unreacted starting materials and byproducts.[14][15]

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.

Conjugation of this compound to a Monoclonal Antibody

This protocol assumes the use of a maleimide-functionalized this compound for conjugation to native cysteine residues in the antibody's hinge region.

ADC Conjugation Workflow Figure 2: Cysteine-Based ADC Conjugation Workflow Antibody 1. Monoclonal Antibody (IgG) Reduction 2. Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab 3. Antibody with Exposed Thiols (-SH) Reduction->Reduced_Ab Exposes hinge -SH Conjugation 5. Thiol-Maleimide Coupling Reaction Reduced_Ab->Conjugation Linker_Payload 4. Maleimide-Activated This compound Linker_Payload->Conjugation Crude_ADC 6. Crude ADC Mixture Conjugation->Crude_ADC Purification 7. Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC 8. Purified ADC Purification->Pure_ADC Removes unconjugated drug

Caption: A typical workflow for conjugating a maleimide-activated linker-payload to an antibody.

Step-by-Step Methodology:

  • Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Antibody Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds in the hinge region, exposing free thiol groups. The molar ratio of TCEP to antibody must be carefully optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at 37°C.

  • Linker-Payload Preparation: Dissolve the maleimide-activated this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

  • Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution. The reaction is typically performed at room temperature for 1-4 hours.

  • Quenching: Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for critical quality attributes including DAR, aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Analytical Characterization of ADCs

Thorough analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of the ADC.

Analytical TechniqueParameter MeasuredRationale
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distributionThe conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody. HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species.
Size-Exclusion Chromatography (SEC) Aggregation and FragmentationSEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.
Reversed-Phase HPLC (RP-HPLC) Purity and DAR (under reducing conditions)RP-HPLC can be used to assess the purity of the ADC. When performed under reducing conditions, it can separate the light and heavy chains, and the drug-loaded chains can be quantified to determine the DAR.[15]
Mass Spectrometry (MS) Molecular Weight Confirmation and DARIntact mass analysis of the ADC provides confirmation of the molecular weight and the distribution of different DAR species. Peptide mapping after enzymatic digestion can confirm the site of conjugation.
Cell-based Cytotoxicity Assays In vitro PotencyThese assays are used to determine the potency (e.g., IC50) of the ADC on target-expressing cancer cell lines compared to non-target cells, confirming its antigen-specific activity.

Conclusion and Future Perspectives

This compound represents a highly refined and clinically validated approach to ADC linker-payload design. Its modular nature allows for a high degree of control over the stability and release characteristics of the cytotoxic payload. The principles of its design—a spacer for improved physicochemical properties, a highly specific cleavable linker, a self-immolative spacer for clean payload release, and a potent cytotoxic agent—have become a cornerstone of modern ADC development. As the field of ADCs continues to evolve, further innovations in linker technology, including novel cleavable motifs and hydrophilic spacers, will likely build upon the successful foundation laid by molecules like this compound to create even more effective and safer cancer therapeutics.

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • DC Chemicals. (n.d.). This compound | CAS 2684216-48-4. DC Chemicals. [Link]

  • CellMosaic. (n.d.). Antibody MMAE Conjugation Kit (With VC-PAB Linker). CellMosaic. [Link]

  • Dounay, A. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1621. [Link]

  • Mantres, C., et al. (2021). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. Exploration of Targeted Anti-tumor Therapy, 2(6), 576-585. [Link]

  • Jerome, S., & Patterson, A. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 289-305. [Link]

  • Scigine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods [Video]. YouTube. [Link]

  • Lu, J., et al. (2016). Current ADC Linker Chemistry. AAPS J, 18(4), 813-27. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400-3425. [Link]

  • Zakeri-Milani, P., et al. (2017). A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. Advanced Pharmaceutical Bulletin, 7(3), 417-423. [Link]

  • Singh, A. P., & Shah, D. K. (2017). Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE. Drug Metabolism and Disposition, 45(10), 1120-1132. [Link]

  • ResearchGate. (n.d.). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. ResearchGate. [Link]

  • ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024, June 6). Advances in ADC Linker Research. AxisPharm. [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. CentAUR. [Link]

  • Kumar, A., et al. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 25(19), 4487. [Link]

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Sources

Methodological & Application

Application Note: Formulation & Storage of Gly3-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development scientists and formulation engineers. It provides a rigorous technical framework for the handling, formulation, and storage of Antibody-Drug Conjugates (ADCs) utilizing the Gly3-VC-PAB-MMAE linker-payload platform.[1]

Unlike standard MC-VC-PAB-MMAE ADCs, the inclusion of a triglycine (Gly3 ) spacer modifies the hydrophilicity profile of the conjugate.[1] This guide addresses the specific physicochemical challenges this presents—namely, balancing the solubility of the hydrophobic MMAE payload with the stability of the peptide linker.

Executive Summary & Mechanism

The This compound architecture represents a "next-generation" cleavable linker design.[1]

  • Gly3 (Triglycine): A hydrophilic spacer designed to reduce the aggregation propensity often seen with hydrophobic Auristatin payloads.[1] It improves the solubility of the drug-linker prior to conjugation and increases the hydrophilicity of the final ADC surface.

  • VC (Valine-Citrulline): The protease-cleavable dipeptide trigger, sensitive to lysosomal Cathepsin B.[1]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the release of the free, active MMAE drug upon linker cleavage.[1]

  • MMAE: The tubulin-disrupting payload.[][][4][5]

Critical Formulation Challenge: While Gly3 improves solubility, the MMAE payload remains highly hydrophobic. The formulation must prevent Non-Covalent Aggregation (driven by MMAE-MMAE interactions) and Chemical Instability (premature linker cleavage or deconjugation).[1]

Pre-Conjugation: Handling the Drug-Linker Reagent

Note: The this compound free drug-linker reagent is chemically unstable in aqueous solution and must be prepared immediately prior to conjugation.[1]

Protocol A: Drug-Linker Solubilization (Process Formulation)

Objective: Solubilize the hydrophobic reagent without inducing precipitation or hydrolysis before it reacts with the antibody.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween-80 (Polysorbate 80)[1]

  • 0.9% Saline (NaCl)[1]

Step-by-Step Methodology:

  • Equilibration: Bring the lyophilized this compound powder to room temperature (RT) in a desiccator to prevent moisture condensation.

  • Primary Solubilization: Dissolve the powder in 10% (v/v) final volume of Anhydrous DMSO. Vortex until clear.

    • Why: DMSO is the only solvent capable of fully dissociating the crystal lattice of the peptide-drug construct.

  • Co-Solvent Addition (Sequential): Add the following solvents slowly in this exact order to prevent "shock" precipitation:

    • Add 40% (v/v) PEG300.[1][6] Mix by gentle inversion.

    • Add 5% (v/v) Tween-80.[1][6] Mix.

    • Add 45% (v/v) Saline.[1] Mix.

  • Immediate Use: The final concentration should be ~5 mg/mL. Use this solution for conjugation within 15 minutes .

Storage of Reagent (Powder):

  • -20°C: Stable for 3 years.[1]

  • -80°C: Recommended for long-term banking.[1]

  • Warning: Never store the solubilized reagent. Discard unused portions.

Final ADC Formulation Strategy

Once conjugated, the ADC (mAb-Gly3-VC-PAB-MMAE) behaves as a protein with altered surface properties.[1] The following formulation is optimized for clinical stability.

Critical Quality Attributes (CQAs) & Control Strategy
CQARisk FactorFormulation Control Strategy
Aggregation Hydrophobic association of MMAE payloads; Disulfide scrambling.[1]pH 6.0 (minimizes exchange); Trehalose (preferential exclusion); PS80 (interface protection).[1]
Fragmentation Hydrolysis of peptide bonds; Aspartate isomerization.Histidine Buffer (stable pKa); Avoid Phosphate (pH fluctuations during freeze).[1]
Deconjugation Retro-Michael addition (loss of linker-payload).Lyophilization (removes water to stop hydrolysis); Storage at 2-8°C (kinetically slows reaction).[1]
Oxidation Methionine oxidation in mAb or linker.Headspace overlay (Nitrogen/Argon); Antioxidants (optional, usually not needed for MMAE).[1]
Protocol B: Liquid Formulation (Recommended for Phase I/II)

Target Profile: 10–20 mg/mL ADC, pH 6.0.[1]

Composition:

  • Buffer: 20 mM Histidine-Histidine HCl (pH 6.0 ± 0.2)

  • Stabilizer: 6% (w/v) Trehalose Dihydrate (or Sucrose)[1]

  • Surfactant: 0.02% (w/v) Polysorbate 80 (PS80)[1]

  • Water for Injection (WFI) [1]

Methodology:

  • Buffer Exchange: Use Tangential Flow Filtration (TFF) with a 30 kDa cutoff membrane to exchange the conjugation buffer into the Histidine formulation buffer.

    • Diafiltration Volume: 8–10 DV (Diavolumes) to ensure >99% removal of organic solvents (DMSO/PEG) from the conjugation step.[1]

  • Concentration: Concentrate the ADC to 22 mg/mL (target + 10% overage).

  • Excipient Spike: Add a concentrated stock of PS80 to reach 0.02%.

    • Why: Adding surfactant after TFF prevents it from fouling the membrane or being filtered out (if below CMC).

  • Sterile Filtration: Pass through a 0.22 µm PVDF or PES filter.[1]

  • Fill & Finish: Fill into Type I borosilicate glass vials with fluoro-resin coated stoppers.

Lyophilization Protocol (Long-Term Storage)

For commercial stability (24+ months), lyophilization is preferred to prevent chemical hydrolysis of the Val-Cit linker.[1]

Protocol C: Lyo Cycle Parameters

Pre-requisite Formulation: 20 mM Histidine, 6% Trehalose, 0.02% PS80, pH 6.0. (Trehalose is chosen over Mannitol to prevent crystallization-induced aggregation).[1]

StepTemperature (°C)Pressure (mTorr)Time (Hours)Rationale
Freezing -50°CAtmos4.0Ensure complete solidification (Tg' of Trehalose/mAb is ~-30°C).[1]
Annealing -15°CAtmos3.0Optional: Promotes large ice crystals for faster drying (use with caution for ADCs).[1]
Primary Drying -25°C6024–36Sublimation.[1] Keep product T < Tc (collapse temp).[1]
Secondary Drying +25°C608.0Desorption of bound water. Target residual moisture < 1%.[1]
Stoppering +20°C600 (N2 backfill)N/AVacuum stoppering or partial N2 backfill to prevent oxidation.[1]

Storage & Stability Conditions

Storage Matrix
StateTemperatureShelf Life (Est.)Light Condition
Liquid (Formulated) 2–8°C6–12 MonthsProtect from Light (Amber vials/boxes).[1]
Liquid (Bulk) -80°C> 2 YearsProtect from Light.[1] Avoid -20°C (pH shifts).[1]
Lyophilized 2–8°C24–36 MonthsProtect from Light.
Reconstituted Room Temp< 8 HoursUse immediately; do not re-freeze.
Stability Testing (Validation)

To validate this formulation, run an accelerated stability study:

  • Stress Conditions: 25°C (1 month), 40°C (1 week), Freeze-Thaw (3 cycles).

  • Key Assays:

    • SEC-HPLC: Monitor % Aggregates (Limit: <5%).

    • HIC-HPLC: Monitor Drug-Antibody Ratio (DAR) distribution (Assess drug loss).

    • Free Drug Assay (LC-MS): Measure free MMAE (Limit: <1%).

Visualizing the Science

Diagram 1: ADC Degradation Pathways

This diagram illustrates the specific chemical risks the formulation buffers are designed to mitigate.

ADC_Degradation cluster_mitigation Formulation Controls ADC Intact this compound ADC Agg Soluble Aggregates (High MW Species) ADC->Agg Hydrophobic Interaction (Temp > 25°C, Low pH) FreeDrug Free MMAE Payload (Toxicity Risk) ADC->FreeDrug Linker Hydrolysis (Proteases, High pH) Deconj Deconjugated mAb (Low Efficacy) ADC->Deconj Retro-Michael Addition (Thiol exchange, pH > 7.5) Control1 Trehalose & PS80 Prevent Aggregation Control2 pH 6.0 & Lyo Prevent Hydrolysis

Caption: Degradation pathways for this compound ADCs and the formulation controls (Green) implemented to block them.

Diagram 2: Formulation Workflow

The operational sequence from Reagent to Final Vial.

Formulation_Workflow Step1 1. Reagent Prep Solubilize this compound (DMSO -> PEG -> Tween -> Saline) Step2 2. Conjugation Mix with reduced mAb (1-2 hours, RT) Step1->Step2 Immediate Use (<15 min) Step3 3. Purification (TFF) Remove free drug & DMSO Exchange to Histidine Buffer Step2->Step3 Quench Reaction Step4 4. Final Formulation Adjust Conc. to 10-20 mg/mL Spike PS80 to 0.02% Step3->Step4 Recover Retentate Step5 5. Fill & Finish Sterile Filter (0.22 um) Liquid Fill or Lyophilize Step4->Step5 QA Sampling

Caption: Step-by-step workflow from unstable drug-linker reagent preparation to stable clinical ADC drug product.

References

  • Beck, A., et al. (2017).[1] Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.[1] Available at: [Link][1]

  • Jain, N., et al. (2015).[1] Current ADC Linker Chemistry. Pharm Res.[1][7][8] (Discusses Val-Cit stability). Available at: [Link]

  • Wakankar, A. A., et al. (2011).[1] Physicochemical stability of the antibody-drug conjugate trastuzumab-dm1: changes due to modification and conjugation processes.[1] Bioconjugate Chemistry.[1][7][9] (Foundational text for ADC formulation buffers). Available at: [Link][1]

Sources

Application Note: Site-Specific ADC Generation Using Gly3-VC-PAB-MMAE via Sortase A Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Gly3-VC-PAB-MMAE in Solid Tumor Research Content Type: Advanced Application Note & Protocol Audience: Senior Scientists, ADC Engineers, and Translational Researchers[1]

Executive Summary

This compound is a specialized drug-linker complex designed for site-specific conjugation to antibodies or protein scaffolds.[1] Unlike standard Maleimidocaproyl (Mc)-based linkers that rely on stochastic cysteine conjugation, the Gly3 (Triglycine) moiety in this reagent serves as a specific nucleophile for Sortase A-mediated ligation .

This guide details the protocol for generating homogenous Antibody-Drug Conjugates (ADCs) with precise Drug-to-Antibody Ratios (DAR), targeting solid tumors where tissue penetration and bystander killing are critical.

Mechanism of Action & Design Logic

The "Gly3" Advantage: Enzymatic Precision

Standard ADCs often suffer from heterogeneity (DAR 0–8) due to random conjugation. This compound solves this by utilizing Sortase A , a transpeptidase that recognizes a specific C-terminal motif (LPXTG ) on the antibody.[1]

  • Gly3 Terminus: Acts as the nucleophile, attacking the thioester intermediate formed between Sortase A and the antibody.

  • Result: A covalent, site-specific bond at the C-terminus of the heavy or light chain, typically yielding a precise DAR of 2 (if tagged on both heavy chains).

Intracellular Activation (Solid Tumor Context)

Once the ADC binds to a solid tumor antigen (e.g., HER2, Nectin-4):

  • Internalization: The complex is trafficked to the lysosome.[2]

  • Cleavage: Cathepsin B , upregulated in many solid tumors, cleaves the Valine-Citrulline (VC) linker.

  • Release: The PAB spacer undergoes self-immolation, releasing free MMAE .

  • Bystander Effect: MMAE is membrane-permeable, allowing it to diffuse out of the target cell and kill surrounding heterogeneous tumor cells—a crucial mechanism for solid tumors with uneven antigen expression.

Pathway Visualization

ADC_Mechanism Ab Antibody-LPXTG ADC Site-Specific ADC (Ab-LPXTG-Gly3-MMAE) Ab->ADC Ligation Sortase Sortase A Enzyme Sortase->ADC Catalysis Linker This compound Linker->ADC Nucleophilic Attack Tumor Tumor Cell (Lysosome) ADC->Tumor Internalization Release Free MMAE (Microtubule Disruption) Tumor->Release Cathepsin B Cleavage

Figure 1: Workflow from enzymatic conjugation to intracellular payload release.[1]

Experimental Protocol

Materials Required
ComponentSpecificationFunction
Antibody Engineered with C-terminal LPETG tagTarget carrier
Payload This compound (≥95% purity)Drug-linker complex
Enzyme Recombinant Sortase A (pentamutant preferred)Catalyst
Buffer A 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5Reaction buffer
Purification Protein A resin or Ni-NTA (if Sortase is His-tagged)Removal of enzyme/excess drug
Step-by-Step Conjugation Protocol
Step 1: Preparation of Reagents
  • Antibody: Adjust antibody concentration to 1–5 mg/mL in Buffer A. Ensure the buffer is free of primary amines (e.g., no Glycine or Tris in the storage buffer; dialyze into Buffer A if necessary).

    • Note: While the reaction buffer uses Tris, the antibody stock should not have excess free amines that compete with Gly3.

  • This compound: Dissolve in anhydrous DMSO to a stock concentration of 10 mM .

    • Caution: MMAE is highly potent.[] Handle in a biosafety cabinet.

Step 2: Enzymatic Ligation
  • In a reaction vessel, mix the following:

    • Antibody: Final conc. 10 µM (~1.5 mg/mL for IgG).

    • Sortase A: Final conc. 0.5–1.0 µM (approx. 1:10 to 1:20 enzyme:antibody molar ratio).

    • This compound: Final conc. 200–500 µM (20–50 equivalents over antibody).[1]

  • Incubation: Incubate at 37°C for 4–16 hours or 4°C for 24 hours (for heat-sensitive antibodies).

    • Optimization: Monitor conversion by LC-MS (Q-TOF) or HIC-HPLC.[1] Aim for >90% conversion to DAR 2.

Step 3: Purification (Critical for In Vivo Safety)
  • Remove Sortase: If Sortase A has a His-tag, pass the mixture over a Ni-NTA column . The flow-through contains the ADC and excess drug.

  • Remove Excess Drug: Perform Size Exclusion Chromatography (SEC) or extensive dialysis/TFF (Tangential Flow Filtration) against PBS + 5% Trehalose.

    • Target: Free drug level must be <1% to prevent systemic toxicity.

Step 4: Characterization
  • HIC-HPLC: Verify homogeneity. You should see a single dominant peak (DAR 2) distinct from the unconjugated antibody (DAR 0).

  • SEC-HPLC: Confirm monomeric purity (>95%). Aggregates can trigger immunogenicity.

Data Analysis & Interpretation

Expected Results
MetricStandard Cys-ConjugationSortase (Gly3) Conjugation
DAR Distribution Heterogeneous (0, 2, 4, 6,[1] 8)Homogeneous (Target: 2.0)
Batch Consistency VariableHigh
Conjugation Site Random CysteinesC-Terminal Specific
Stability Retro-Michael addition riskStable Peptide Bond
Troubleshooting Guide
  • Low Conjugation Efficiency (<50%):

    • Cause: Steric hindrance at the C-terminus.

    • Solution: Add a flexible linker (e.g., (G4S)2) between the Fc region and the LPETG tag.

  • Precipitation:

    • Cause: Hydrophobicity of MMAE.

    • Solution: Limit this compound excess to 20 eq.[1] Add 5-10% propylene glycol to the reaction buffer.

References

  • BOC Sciences. this compound - ADC Cytotoxin with Linker. [1]

  • MedChemExpress. this compound Product Information & Protocols.

  • BroadPharm. Sortase-Mediated Ligation and PEG/Linker Technologies.

  • MDPI (Biomolecules). Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody–Drug Conjugates (Affibody-MMAE Studies).

  • Creative Diagnostics. MMAE Conjugation Kits and Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Gly3-VC-PAB-MMAE ADC Safety Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Off-Target Toxicity in Gly3-VC-PAB-MMAE Conjugates Assigned Specialist: Senior Application Scientist, Bioconjugation Division

System Overview: The "Gly3" Advantage

Why you are using this construct: Standard Valine-Citrulline (VC) linkers are hydrophobic. When conjugated with the highly hydrophobic payload MMAE (Monomethyl auristatin E), the resulting ADC often suffers from aggregation and rapid clearance by the Reticuloendothelial System (RES).

The This compound design incorporates a triglycine (Gly3) spacer. This hydrophilic "mask" is engineered to:

  • Increase the polarity of the drug-linker complex.

  • Reduce hydrophobicity-driven aggregation.[1][2]

  • Improve the pharmacokinetic (PK) profile by lowering non-specific uptake in the liver and cornea.

The Problem: Despite this design, off-target toxicity remains a critical failure mode. This guide addresses why this happens and how to fix it.

Diagnostic Workflows & Troubleshooting

Module A: High Background Toxicity (In Vitro/In Vivo)

Symptom: You observe significant cell death in antigen-negative cell lines or unexpected weight loss/neutropenia in animal models.

Root Cause Analysis: Even with the Gly3 spacer, the Bystander Effect (membrane permeability of free MMAE) or Hydrophobic Aggregation (triggering macropinocytosis) are the primary culprits.

Troubleshooting Protocol: The "Free Drug" Audit

Step-by-Step Validation:

  • Assess Free MMAE Levels (Pre-Injection):

    • Method: LC-MS/MS.

    • Threshold: Free MMAE must be < 1.5% of total drug.

    • Action: If high, perform residual removal using tangential flow filtration (TFF) or extensive dialysis against a buffer containing 10% glycerol (to prevent precipitation).

  • Evaluate Plasma Stability (The "Leak" Test):

    • Incubate ADC in human/mouse plasma at 37°C for 96 hours.

    • Measure: Release of free MMAE.

    • Logic: The Gly3-VC bond is cleavable by Cathepsin B. If cleavage occurs in plasma (where Cathepsin B should be low/absent), you have premature release.

    • Fix: If plasma stability is poor, the conjugation site may be exposing the linker to serum proteases. Switch from stochastic cysteine conjugation to site-specific conjugation (e.g., THIOMAB™ or enzymatic ligation).

  • Check for Aggregates (The "Cluster" Effect):

    • Method: Size Exclusion Chromatography (SEC-HPLC).

    • Critical Limit: Aggregates must be < 5%.

    • Mechanism: Aggregated ADCs are taken up by non-target cells via Fc-gamma receptors or macropinocytosis, bypassing antigen specificity.

Module B: Rapid Clearance & Poor Efficacy

Symptom: The ADC clears from circulation too fast to be effective, requiring higher doses that trigger toxicity.

Root Cause Analysis: The "Gly3" mask might be insufficient if the Drug-Antibody Ratio (DAR) is too high. A DAR of 8 (8 drugs per antibody) creates a "greasy patch" on the antibody surface that overrides the hydrophilic benefit of the glycine spacer.

Protocol: Hydrophobicity Interaction Chromatography (HIC) Profiling

Step-by-Step Validation:

  • Run HIC Analysis:

    • Column: Butyl-NPR or Phenyl-5PW.

    • Mobile Phase: Ammonium sulfate gradient.

    • Observation: Late-eluting peaks correspond to high-DAR / high-hydrophobicity species.

  • Optimize DAR Distribution:

    • Target: DAR 2–4.

    • Action: If your distribution is skewed toward DAR 6–8, modify your reduction/conjugation ratio.

    • Why: Lower DAR species (2-4) maintain the "stealth" properties of the antibody, whereas DAR 8 species are rapidly sequestered by the liver (hepatotoxicity).

Data Comparison: DAR Impact on Toxicity

ParameterDAR 2 (Optimal)DAR 8 (High Risk)
Hydrophobicity LowHigh (Overrides Gly3 benefit)
Clearance Rate Slow (Antibody-like)Fast (Rapid hepatic uptake)
Max Tolerated Dose High (>50 mg/kg)Low (<10 mg/kg)
Off-Target Tox MinimalSevere (Liver/Bone Marrow)

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanistic failure points where off-target toxicity occurs. Use this to pinpoint where your experiment is breaking down.

G ADC This compound ADC Plasma Systemic Circulation ADC->Plasma Injection Agg Hydrophobic Aggregates Plasma->Agg High DAR / Poor Formulation Target Tumor Cell (Target) Plasma->Target Antigen Binding FreeDrug Free MMAE Plasma->FreeDrug Premature Cleavage Liver Liver/RES Uptake (Clearance) Agg->Liver Rapid Clearance NonTarget Healthy Cell (Off-Target) Agg->NonTarget Macropinocytosis Target->FreeDrug Lysosomal Release FreeDrug->Target Tubulin Inhibition FreeDrug->NonTarget Membrane Diffusion

Figure 1: Toxicity Pathways. Red paths indicate failure modes (Premature cleavage, Aggregation) leading to off-target effects.

FAQ: Specific User Queries

Q: Does the Gly3 spacer affect Cathepsin B cleavage efficiency compared to standard VC-PAB? A: Yes, typically it improves it. The triglycine spacer extends the cleavage site away from the steric bulk of the antibody, making the Val-Cit motif more accessible to lysosomal proteases. However, if you observe low potency, ensure your linker hasn't formed a cyclic byproduct during conjugation, which can inhibit cleavage.

Q: I am seeing corneal toxicity in my mice. Is this related to the linker? A: This is a classic MMAE-related adverse event (ocular toxicity). It is often driven by macropinocytosis of the ADC by corneal epithelial cells.

  • Fix: This is strongly correlated with hydrophobicity. Verify your DAR.[3] Moving from DAR 4 to DAR 2 can significantly reduce corneal uptake.

Q: Can I use DMSO to solubilize the drug-linker during conjugation? A: Yes, but proceed with caution. This compound is moderately soluble, but high percentages of organic solvent (>10% DMSO/DMA) during conjugation can denature the antibody, causing instant aggregation.

  • Recommendation: Dissolve the drug-linker in 100% DMSO, but ensure the final organic concentration in the reaction vessel never exceeds 5-10% (v/v). Add the drug slowly while vortexing.

References

  • Lyon, R. P., et al. (2015).[4] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology. Link

    • Core citation for the mechanism of hydrophobicity masking and DAR optimiz
  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[3][5] Nature Biotechnology. Link

    • Foundational text on VC-PAB linkers and MMAE mechanism.
  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link

    • Review of linker stability and cleavage mechanisms including Val-Cit.
  • Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology. Link

    • Evidence for site-specific conjug

Sources

analytical issues in DAR determination for MMAE ADCs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Issues in DAR Determination for MMAE ADCs

Welcome to the ADC Analytical Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The MMAE Analytical Challenge

Monomethyl auristatin E (MMAE) is a highly potent microtubule disruptor, typically conjugated via a protease-cleavable valine-citrulline (vc) linker to interchain cysteine residues (e.g., Brentuximab vedotin).

Accurate Drug-Antibody Ratio (DAR) determination is critical because it dictates both efficacy and the therapeutic window. However, MMAE presents specific analytical hurdles:

  • Hydrophobicity: The payload is significantly hydrophobic, causing aggregation or poor recovery in standard chromatography.

  • Heterogeneity: Cysteine conjugation results in a mixture of DAR 0, 2, 4, 6, and 8 species.

  • Linker Instability: Maleimide exchange can occur, complicating historical data comparisons.

This guide provides self-validating protocols and troubleshooting workflows for the three primary analytical methods: HIC , RP-HPLC , and UV-Vis .

Module 1: Hydrophobic Interaction Chromatography (HIC)

The Gold Standard for Cys-Linked ADCs [1]

HIC is the preferred method for cysteine-linked ADCs because it separates species based on the number of hydrophobic drugs attached (DAR 0–8) while preserving the native antibody structure.

Core Protocol: The Ammonium Sulfate System
  • Column: TSKgel Butyl-NPR (2.5 µm, 4.6 × 35 mm) or equivalent non-porous resin.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol (IPA) .

  • Gradient: Linear gradient from 0% B to 100% B over 15–20 minutes.

Troubleshooting Guide: HIC Anomalies
SymptomProbable CauseCorrective Action
Poor Resolution (e.g., DAR 4/6 overlap) Gradient slope is too steep.Decrease gradient slope (increase run time by 5 min). Ensure Mobile Phase A has sufficient salt (1.5 M is standard).
Broad/Tailing Peaks Secondary ionic interactions or slow mass transfer.[2]Critical: Add 5–10% IPA to Mobile Phase B. IPA reduces hydrophobic "stickiness" better than Acetonitrile for MMAE.
Low Recovery (Missing DAR 8) Irreversible binding of high-DAR species.Switch to a less hydrophobic column ligand (e.g., Ether instead of Butyl/Phenyl). Increase IPA content in Mobile Phase B.
Baseline Drift Impurities in Ammonium Sulfate.Use "Trace Metal Grade" salts. Implement "Blank Subtraction" in your CDS (Chromatography Data System).[1]
Visualization: HIC Separation Logic

HIC_Logic cluster_peaks Elution Order Sample Intact ADC Sample (Heterogeneous Mixture) Column HIC Column (Butyl/Phenyl Ligand) Sample->Column Inject MP_A Mobile Phase A (High Salt: 1.5M (NH4)2SO4) MP_A->Column Promotes Binding Gradient Gradient Elution (Decreasing Salt + Organic Modifier) Column->Gradient Salt Reduction Elution Sequential Elution Based on Hydrophobicity Gradient->Elution Releases Species DAR0 DAR 0 (Least Hydrophobic) Elution->DAR0 DAR8 DAR 8 (Most Hydrophobic) Elution->DAR8

Figure 1: Logical flow of HIC separation. High salt forces hydrophobic MMAE payloads to bind to the column; decreasing salt elutes them in order of drug load.

Module 2: Reduced RP-HPLC (PLRP-S)

The Orthogonal Verification Method

While HIC analyzes the intact molecule, Reversed-Phase HPLC (RP-HPLC) on reduced samples analyzes the Light Chain (LC) and Heavy Chain (HC) separately. This is crucial for verifying if the drug is attached to the correct chains.

Core Protocol: PLRP-S Reduction
  • Column: PLRP-S (Polymeric RP), 1000 Å pore size. Note: Do not use standard C18 silica columns; they degrade at the high temperatures required.

  • Sample Prep: Dilute ADC to 2 mg/mL. Add DTT (Dithiothreitol) to 20 mM final concentration. Incubate at 37°C for 15 min.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Temperature: 70°C–80°C (Critical for peak sharpness).

Troubleshooting Guide: RP-HPLC Issues
SymptomProbable CauseCorrective Action
"Ghost" Peaks between LC and HC Incomplete reduction of interchain disulfides.Increase DTT concentration or incubation time. Ensure pH of reduction buffer is ~8.0.
Split Peaks Alkylation of cysteines or oxidation.Analyze immediately after reduction. Do not store reduced samples overnight.
Poor HC Resolution Protein precipitation or adsorption.Use a PLRP-S column with 1000 Å or 4000 Å pore size to allow large HC access.
DAR Calculation Mismatch Integration error.Formula:

Visualization: Reduced Analysis Workflow

RP_Workflow ADC Intact ADC (Cys-Linked) Reductant Add DTT/TCEP (Break Disulfides) ADC->Reductant Incubate Incubate 37°C, 15-30 min Reductant->Incubate Inject Inject on PLRP-S (High Temp: 70°C) Incubate->Inject Separation Separation Inject->Separation LC Light Chain (LC) (LC-0 & LC-1) Separation->LC HC Heavy Chain (HC) (HC-0, HC-1, HC-2, HC-3) Separation->HC Calc Calculate Weighted Average DAR LC->Calc HC->Calc

Figure 2: Workflow for reduced RP-HPLC. Reduction breaks the ADC into LC and HC fragments, allowing independent assessment of drug load on each chain.

Module 3: UV-Vis Spectroscopy

The "Quick Check" & Its Pitfalls

UV-Vis is fast but prone to significant error if the linker-drug absorbance overlaps with the protein.

  • The Math: You must solve two simultaneous equations using absorbances at 280 nm (Protein max) and 248 nm (MMAE max).

    
    [3]
    
  • The Risk: MMAE has a distinct absorbance at 248 nm. However, if your buffer contains preservatives or if the antibody has high aggregation, the scattering will skew the A248 reading, artificially inflating the DAR.

  • Validation: Always cross-reference UV-Vis DAR values with HIC results. If UV-Vis is >0.5 DAR units higher than HIC, suspect signal interference.

References

  • Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from

  • Fleming, R. (2020).[4] ADC Analysis by Hydrophobic Interaction Chromatography.[1][4][5][6][7] Methods in Molecular Biology.[4] Retrieved from

  • Agilent Technologies. (2015).[8] Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs. Retrieved from

  • Ouyang, J. (2013). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography.[][10] Methods in Molecular Biology.[4] Retrieved from

  • Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates.[1][4][5][8][][11][12][13] mAbs.[1][6][7][12][14] Retrieved from

Sources

Technical Support Center: Impact of Conjugation Site on Gly3-VC-PAB-MMAE ADC Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Bioconjugation Division Last Updated: February 6, 2026

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of ADCs utilizing the Gly3-VC-PAB-MMAE drug-linker. The selection of the conjugation site on the monoclonal antibody (mAb) is a critical parameter that profoundly influences the therapeutic index of an ADC by affecting its stability, pharmacokinetics, and efficacy.[1][2] This document provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols for challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the structure and stability of this compound ADCs.

Q1: What is the structure of a this compound ADC and how does it work?

A1: The this compound is a sophisticated drug-linker system designed for targeted cancer therapy. It consists of a monoclonal antibody (mAb) backbone, a tri-glycine (Gly3) spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative group, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).[]

The mechanism is as follows:

  • The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[4]

  • Inside the cell, the ADC is trafficked to the lysosome, where enzymes, primarily cathepsin B, cleave the VC linker.[4]

  • Cleavage of the VC linker initiates the collapse of the PAB spacer, which in turn releases the active MMAE payload into the cytoplasm.

  • Free MMAE then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest and apoptosis (programmed cell death).[][5]

The Gly3 peptide is incorporated as a hydrophilic spacer to potentially improve the ADC's physicochemical properties, such as solubility, and reduce aggregation.

ADC_Structure cluster_ADC This compound ADC cluster_Linker Drug-Linker Payload mAb Monoclonal Antibody (mAb) Gly3 Gly3 (Spacer) mAb->Gly3 Conjugation Site (e.g., Cys or Lys) VC Val-Cit (Cleavable Linker) Gly3->VC amide bond PAB PAB (Self-Immolative) VC->PAB amide bond MMAE MMAE (Cytotoxic Payload) PAB->MMAE carbamate

Caption: Structure of a this compound ADC.

Q2: Why is the specific conjugation site on the antibody so critical for ADC stability?

A2: The conjugation site is not merely an anchor point; it exists within a unique local microenvironment that dictates the behavior of the entire ADC molecule. Conjugation alters the antibody's native structure, and the stability of the resulting ADC is highly dependent on where this alteration occurs.[6] Key factors include:

  • Surface Hydrophobicity: Attaching a hydrophobic drug-linker like VC-PAB-MMAE creates new hydrophobic patches on the antibody surface. If conjugation occurs within an already hydrophobic region, it can significantly increase the propensity for intermolecular interactions, leading to aggregation.[7]

  • Conformational Stability: The conjugation process itself, particularly the reduction of interchain disulfides for cysteine conjugation, can lower the conformational stability of the mAb.[7] The site of attachment can either exacerbate or mitigate this effect. A payload conjugated at a structurally sensitive site may destabilize the domains of the antibody, leading to unfolding and aggregation.

  • Solvent Accessibility: Sites that are more solvent-accessible may lead to more stable ADCs by minimizing disruption to the antibody's core structure. Conversely, partially buried sites might become exposed during antibody "breathing" (natural conformational fluctuations), leading to aggregation if a hydrophobic payload is attached there.

  • Linker Stability: The local chemical environment, including nearby charged or polar residues, can influence the stability of the linker itself. For maleimide-based linkers used in cysteine conjugation, the specific site can affect susceptibility to deconjugation via retro-Michael reaction or exchange with circulating thiols like albumin.[8]

In essence, optimizing the conjugation site is a balancing act to maintain the antibody's structural integrity, minimize aggregation, and ensure the linker remains stable in circulation until it reaches the target cell.[2]

Q3: What are the primary stability differences between cysteine- and lysine-conjugated this compound ADCs?

A3: Cysteine and lysine are the two most common amino acids used for conjugation, and the choice has profound implications for ADC stability and homogeneity.[7]

FeatureCysteine ConjugationLysine Conjugation
Site Specificity High (via engineered cysteines) or limited (via 8 interchain disulfide thiols).Low; occurs on numerous surface-accessible lysines.[9]
DAR Homogeneity Produces a more homogeneous product with a well-defined Drug-to-Antibody Ratio (DAR).[10]Results in a heterogeneous mixture of species with a wide DAR distribution (e.g., DAR 0-8).[11][12]
Primary Stability Concern Deconjugation: Maleimide-based linkers can undergo retro-Michael reaction or exchange with free thiols in plasma, leading to premature drug release.[8]Aggregation & Heterogeneity: Increased and variable surface hydrophobicity across a heterogeneous population can lead to aggregation.[7] Pharmacokinetics can be unpredictable due to the mixture of species.[1]
Impact on Structure Involves reduction of native disulfide bonds, which can decrease the antibody's thermal and conformational stability.[7]Neutralizes the positive charge of lysine residues, which can alter surface charge distribution and potentially impact solubility and stability.
Process Control Requires a controlled reduction step prior to conjugation.A simpler, one- or two-step process but yields a less defined product.[13]

Q4: How does the local microenvironment of the conjugation site influence stability and in vivo performance?

A4: The amino acids surrounding the conjugation site create a unique microenvironment that can significantly influence the ADC's properties.

  • Charged Residues: Proximity to positively or negatively charged residues can affect the stability of certain linkers and may influence interactions with plasma proteins or the target receptor.

  • Hydrophobicity: As mentioned, conjugation within a hydrophobic patch can be a primary driver of aggregation. Computational modeling can sometimes predict the impact of conjugation on local surface hydrophobicity.[7]

  • Glycosylation: Conjugation near the conserved N-glycans in the Fc region can be complex. Glycans can shield certain sites, but their presence or absence can also impact the conformational stability of the antibody domains, which in turn affects the stability of the ADC.[6][14] Studies have shown that depending on the specific conjugation site, N-glycans can have both positive and negative effects on the plasma stability of ADCs.[6][14]

Ultimately, the ideal conjugation site is one that is sufficiently solvent-exposed to minimize structural perturbation, not located in a highly hydrophobic or structurally sensitive region, and which results in a stable linkage in vivo.[2]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues related to ADC stability.

Problem 1: High Levels of Aggregation Observed Post-Conjugation or During Storage

You've successfully conjugated this compound to your antibody, but Size Exclusion Chromatography (SEC) analysis reveals an unacceptable level of high molecular weight species (aggregates).

  • Underlying Cause: The conjugation of the hydrophobic this compound payload has increased the overall surface hydrophobicity of the antibody, leading to intermolecular self-association.[15] This is often exacerbated by a high drug-to-antibody ratio (DAR) or conjugation at a site that creates a particularly aggregation-prone hydrophobic patch.[7]

Caption: Workflow for troubleshooting ADC aggregation.

  • Confirm and Quantify Aggregation: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to accurately quantify the percentage of monomer, dimer, and higher-order aggregates and confirm their molar mass.

  • Assess Hydrophobicity: Run the ADC sample on a Hydrophobic Interaction Chromatography (HIC) column. A significant increase in retention time compared to the naked mAb is indicative of increased surface hydrophobicity. HIC can also resolve different DAR species, and you may observe that higher DAR species, which are more hydrophobic, are more prone to aggregation.[16][17]

  • Re-evaluate the Conjugation Site: If using a site-specific conjugation method, the chosen site may be suboptimal.

    • Action: If possible, express and test several variants of your mAb with engineered cysteines at different locations. Prioritize sites that are highly solvent-accessible and not surrounded by a cluster of hydrophobic residues.

  • Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and aggregation risk.[15] Pharmacokinetic studies have shown that ADCs with a very high DAR (e.g., >8) can be cleared from circulation more rapidly.[18][19]

    • Action: Titrate the amount of drug-linker in the conjugation reaction to target a lower average DAR (e.g., 2 or 4) and assess the impact on aggregation.

  • Optimize Formulation Buffer: The formulation can have a major impact on colloidal stability.

    • Action: Perform a buffer screen to find the optimal pH and ionic strength. Test the addition of stabilizing excipients like sucrose, polysorbate 20/80, or arginine, which are known to reduce protein aggregation.[20]

Problem 2: Rapid Decrease in Average DAR During In Vitro Plasma Stability Assay

You are incubating your ADC in plasma at 37°C, and LC-MS analysis of time points shows a faster-than-expected loss of payload, indicating premature deconjugation.

  • Underlying Cause: The chemical linkage between the drug-linker and the antibody is unstable in the plasma environment. For cysteine-conjugated ADCs using standard maleimide chemistry, this is often due to a retro-Michael reaction or exchange with nucleophilic species in plasma, such as albumin or glutathione.[8] The stability of this linkage can be influenced by the specific conjugation site.

Caption: Workflow for troubleshooting ADC deconjugation.

  • Confirm Payload Loss with Orthogonal Methods:

    • Intact Mass Analysis: Use LC-MS to monitor the decrease in the average DAR of the ADC over time.[21] This provides a direct measure of drug loss from the antibody.

    • Free Payload Analysis: Use LC-MS/MS to quantify the appearance of the released payload (or a metabolite thereof) in the plasma supernatant.[22] This confirms that the drug is being cleaved from the antibody.

  • Run a Buffer Control: Incubate the ADC in the formulation buffer under the same conditions (37°C, time course). This will help you distinguish between enzymatic/chemical instability in plasma versus inherent thermal instability of the linker.

  • Compare Conjugation Sites: The most direct way to test the hypothesis that the site is influencing stability is to compare it to other sites.

    • Action: If you have multiple site-specific ADC variants, run them in parallel in the plasma stability assay. A significant difference in deconjugation rates strongly implicates the local microenvironment in linker stability.[1]

  • Consider Alternative Linker Technologies: If the maleimide-thiol linkage proves to be unstable across multiple sites, the issue may be the chemistry itself.

    • Action: Explore next-generation maleimide derivatives or entirely different conjugation chemistries that form more stable bonds.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for the experiments described in the troubleshooting section.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it ideal for characterizing ADCs.[16][23]

  • Instrumentation & Column:

    • HPLC or UPLC system, preferably bio-inert to prevent corrosion from high-salt mobile phases.[24]

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[15]

  • Chromatographic Method:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-3 min: 100% A

      • 3-20 min: Linear gradient from 100% A to 100% B.

      • 20-25 min: 100% B

      • 25-30 min: Re-equilibrate with 100% A.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[17]

    • Calculate the average DAR by determining the relative area of each peak and using the following formula:

      • Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area), where 'n' is the number of drugs for that species.

    • Compare the retention time profile to the unconjugated mAb to assess the relative increase in hydrophobicity.

Protocol 2: In Vitro Plasma Stability Assay

This assay measures the stability of the ADC in a biologically relevant matrix.[21][25]

  • Materials:

    • Test ADC.

    • Control plasma (e.g., human, mouse, cynomolgus monkey), collected with an anticoagulant like K2EDTA.

    • Incubator set to 37°C.

    • Affinity capture reagents (e.g., Protein A/G magnetic beads) specific to your antibody isotype.

    • LC-MS system for analysis.

  • Experimental Procedure:

    • Spike the ADC into the plasma at a defined final concentration (e.g., 50-100 µg/mL). Also, prepare a parallel sample in formulation buffer as a control.

    • Incubate all samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw an aliquot from each sample and immediately store it at -80°C to quench the reaction.

  • Sample Processing for LC-MS Analysis:

    • Thaw the aliquots on ice.

    • Perform an immunoaffinity capture step to isolate the ADC from the complex plasma matrix.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads using a low-pH buffer (e.g., glycine, pH 2.5) and immediately neutralize.

  • LC-MS Analysis:

    • Analyze the purified ADC samples via intact mass analysis (e.g., SEC-MS or RP-LC-MS after deglycosylation) to determine the average DAR at each time point.[21]

  • Data Analysis:

    • Plot the average DAR as a function of time for both the plasma and buffer samples.

    • The rate of DAR decrease in plasma compared to the buffer control indicates the level of plasma-mediated deconjugation.

References
  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. Available at: [Link]

  • The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability. PubMed. Available at: [Link]

  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH. Available at: [Link]

  • Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. Available at: [Link]

  • Effects of Drug-Antibody Ratio (DAR) on Pharmacokinetics, Biodistribution, Efficacy and Tolerability of Antibody-Maytansinoid Conjugates. ResearchGate. Available at: [Link]

  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. PMC - NIH. Available at: [Link]

  • How stability prediction experiments give you confidence in your ADCs. YouTube. Available at: [Link]

  • Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates. PubMed. Available at: [Link]

  • Cysteine- and Lysine-Based Conjugation. AxisPharm. Available at: [Link]

  • [Troubleshooting] VcMMAE (mc-vc-PAB-MMAE) is a drug-linker conjugate for ADC. What are the functions of its various structural parts?. ResearchGate. Available at: [Link]

  • Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates. BEBPA. Available at: [Link]

  • A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. ResearchGate. Available at: [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. PubMed. Available at: [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. Available at: [Link]

  • Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. PubMed. Available at: [Link]

  • Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies. NIH. Available at: [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Technology Networks. Available at: [Link]

  • Optimising analytical strategies for ADC development. Drug Target Review. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC - NIH. Available at: [Link]

  • The Chemistry Behind ADCs. MDPI. Available at: [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]

  • ADC Plasma Stability Assay. iQ Biosciences. Available at: [Link]

  • Effects of Drug–Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody–Maytansinoid Conjugates. ACS Publications. Available at: [Link]

  • Analysis of ADCs by Native Mass Spectrometry. PubMed. Available at: [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]

  • Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]

  • The use of mass spectrometry to aid ADC development. Sterling Pharma Solutions. Available at: [Link]

  • ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available at: [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. MDPI. Available at: [Link]

  • Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. PMC - NIH. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available at: [Link]

  • Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. LCGC International. Available at: [Link]

  • Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate. Taylor & Francis Online. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. Available at: [Link]

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Validation & Comparative

Navigating the ADC Frontier: A Comparative Guide to the In Vivo Efficacy of Gly3-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the intricate design of the linker-payload system is paramount to achieving optimal therapeutic outcomes. This guide provides a deep dive into the in vivo efficacy of ADCs utilizing the Gly3-VC-PAB-MMAE linker-payload, offering a comparative perspective against alternative ADC constructs. As senior application scientists, our goal is to dissect the causal relationships behind experimental designs and furnish you with the data-driven insights necessary to inform your own ADC development programs.

The Rationale Behind the this compound Construct: A Symphony of Four Parts

The this compound system is a sophisticated assembly of four key components, each with a specific role in ensuring the targeted and efficient delivery of the cytotoxic payload, monomethyl auristatin E (MMAE).[1] Understanding the function of each part is crucial to appreciating the design's overall elegance and efficacy.

  • MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent. Upon entering a cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its high potency necessitates a delivery system that minimizes systemic exposure to healthy tissues.

  • VC (Valine-Citrulline) Linker: This dipeptide is the lynchpin of the conditional release mechanism. It is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed within the intracellular environment of many tumor cells.[1][2] This enzymatic cleavage ensures that the payload is preferentially released inside the target cell, enhancing tumor-specific cytotoxicity.

  • PAB (p-aminobenzyl) Spacer: Acting as a self-immolative spacer, the PAB group ensures the complete and unmodified release of MMAE following VC linker cleavage. Once the VC linker is cleaved, a cascade of electronic rearrangements within the PAB spacer leads to the liberation of the active drug.

  • Gly3 (Triglycine) Spacer: The inclusion of this short peptide chain is a deliberate design choice aimed at modulating the physicochemical properties of the ADC. The primary hypothesis is that the hydrophilic nature of the triglycine spacer can improve the pharmacokinetics (PK) and therapeutic window of the ADC.[3][4]

The entire process, from antibody binding to payload release, is a meticulously orchestrated sequence of events designed to maximize on-target efficacy while minimizing off-target toxicity.

This compound ADC Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cathepsin B Cleavage of VC Linker & PAB Self-Immolation Microtubules Microtubule Disruption MMAE->Microtubules 5. Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Cell Death

Caption: Mechanism of action of a this compound ADC.

Comparative In Vivo Efficacy: The Advantage of the Triglycine Spacer

Table 1: Comparative In Vivo Efficacy of a Triglycyl-Linker ADC vs. a Non-Cleavable Linker ADC in a Calu-3 Xenograft Model

ADC ConstructDose (mg/kg)Tumor Growth InhibitionOutcome
anti-EpCAM-CX-DM1 (Triglycyl)5SignificantTumor Regression
anti-EpCAM-SMCC-DM1 (Non-cleavable)25ModerateTumor Stasis

Source: Adapted from experimental data on triglycyl-maytansinoid ADCs.

The data clearly demonstrates that the ADC with the triglycyl linker achieved a more potent anti-tumor response at a five-fold lower dose compared to the ADC with a non-cleavable linker. This suggests that the triglycyl linker contributes to a wider therapeutic window, allowing for effective tumor eradication at doses that are better tolerated.

The enhanced efficacy of the triglycyl-linker ADC can be attributed to several factors:

  • Improved Pharmacokinetics: Hydrophilic spacers like triglycine are known to reduce the aggregation and rapid clearance of ADCs, which is often a challenge with hydrophobic payloads.[4][5] This leads to prolonged systemic exposure and greater accumulation in the tumor.

  • Efficient Payload Release: The design of the cleavable triglycyl linker ensures efficient release of the payload within the lysosomal compartment of the target cell.

  • Enhanced Bystander Effect: For cleavable linkers like VC-PAB-MMAE, the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2][6] The improved delivery and release facilitated by the triglycine spacer likely potentiates this effect.

This compound vs. Alternative Linker-Payload Systems

The choice of linker technology is a critical determinant of an ADC's success. Below is a comparative overview of the this compound system against other commonly employed linker strategies.

Table 2: Comparison of Different ADC Linker Technologies

Linker TypeExampleMechanism of ReleaseAdvantagesDisadvantages
Enzyme-Cleavable (with Hydrophilic Spacer) This compound Cleavage by lysosomal proteases (e.g., Cathepsin B)High tumor selectivity, potent bystander effect, potentially improved PK due to spacer.Potential for off-target toxicity if linker is unstable in circulation.
Enzyme-Cleavable (Standard) VC-PAB-MMAECleavage by lysosomal proteasesHigh tumor selectivity, potent bystander effect.Can be prone to aggregation and faster clearance with hydrophobic payloads.
Acid-Labile HydrazoneHydrolysis in the acidic environment of endosomes/lysosomesRelease triggered by pH differential between plasma and intracellular compartments.Can exhibit instability in circulation, leading to premature payload release.
Reductively-Cleavable DisulfideCleavage in the reducing environment of the cytoplasmExploits the difference in glutathione concentration between plasma and cytoplasm.Potential for instability in the bloodstream.
Non-Cleavable SMCC-DM1Proteolytic degradation of the antibody backboneHigh stability in circulation, reduced off-target toxicity.[6][7]Limited or no bystander effect, payload is released with an amino acid remnant which may affect its activity.

The this compound construct aims to strike a balance between the potent, tumor-selective killing of a cleavable linker and the favorable pharmacokinetic properties often associated with more hydrophilic molecules.

Experimental Protocols for In Vivo Efficacy Evaluation

To rigorously assess the in vivo efficacy of a this compound ADC, a well-designed xenograft study is essential. The following protocol outlines a standard methodology.

Protocol: Murine Xenograft Model for ADC Efficacy Testing

  • Cell Line Selection and Culture:

    • Select a human cancer cell line with confirmed high expression of the target antigen.

    • Culture the cells in the recommended medium and conditions to ensure optimal viability.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-scid, NSG) to prevent rejection of the human tumor xenograft.

    • House animals in a specific pathogen-free environment.

  • Tumor Implantation:

    • Subcutaneously implant a suspension of tumor cells (typically 1-10 x 10^6 cells) in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Study Groups and Dosing:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n ≥ 8 per group).

    • Treatment Groups:

      • Vehicle control (e.g., saline or formulation buffer)

      • This compound ADC (at various dose levels)

      • Comparative ADC (e.g., VC-PAB-MMAE ADC or non-cleavable ADC)

      • Naked antibody control

    • Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Survival: Record the date of euthanasia for each animal due to tumor burden reaching a predefined endpoint or signs of excessive toxicity.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Analyze for statistically significant differences in tumor growth between treatment groups.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

In_Vivo_Efficacy_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (Immunodeficient Mice) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization dosing ADC Administration (i.v.) randomization->dosing data_collection Data Collection: - Tumor Volume - Body Weight - Survival dosing->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End: Efficacy Assessment analysis->end

Caption: A typical workflow for an in vivo ADC efficacy study.

Conclusion and Future Directions

The this compound linker-payload system represents a thoughtful and rationally designed approach to ADC development. The inclusion of the hydrophilic triglycine spacer is a key modification aimed at enhancing the therapeutic window by improving pharmacokinetics and, consequently, in vivo efficacy. While direct comparative data with a non-Gly3 counterpart is an area for future investigation, the available evidence from analogous systems strongly supports the hypothesis that this modification can lead to superior anti-tumor activity at well-tolerated doses.

As the field of ADCs continues to advance, the focus will undoubtedly remain on fine-tuning every component of these complex therapeutics. The exploration of novel hydrophilic spacers, alternative cleavable motifs, and innovative payloads will continue to push the boundaries of targeted cancer therapy. The principles embodied in the this compound design, however, will remain a cornerstone of this progress: a commitment to maximizing on-target potency while minimizing systemic toxicity.

References

  • ADC Review. Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates. 2019. [Link]

  • Perrino, E., et al. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity. Cancer Immunol Immunother 65, 1237–1246 (2016). [Link]

  • Zhang, D., et al. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Med. Chem. Lett. 2023, 14, 11, 1503–1516. [Link]

  • Evans, N., et al. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Front. Drug Discov., 16 June 2022. [Link]

  • Zhao, P., et al. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies. mAbs 12:1, (2020). [Link]

  • D'Souza, C., et al. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. Bioconjugate Chem. 2018, 29, 3, 734–744. [Link]

  • Wang, Y., et al. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. Cancers 2020, 12, 744. [Link]

  • Su, Z., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J 18, 319–332 (2016). [Link]

  • Strop, P., et al. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. PLoS ONE 10(7): e0132282. [Link]

  • Donaghy, H. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs 8:4, 659-671 (2016). [Link]

  • Tolmachev, V., et al. Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody–DM1 Drug Conjugates. Molecules 2019, 24, 3062. [Link]

  • Burke, P.J., et al. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Pharmacol. Res. 2017, 117, 195-202. [Link]

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Comparative Guide: Gly3-VC-PAB-MMAE vs. Standard ADC Linker Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gly3-VC-PAB-MMAE represents a third-generation refinement of the industry-standard "Vedotin" platform (VC-PAB-MMAE). While the core mechanism of action—Cathepsin B-mediated cleavage releasing the tubulin inhibitor Monomethyl Auristatin E (MMAE)—remains identical to the parent technology, the incorporation of a triglycine (Gly3) spacer introduces critical physicochemical advantages.

This guide analyzes the shift from hydrophobic linkers to polar-spacer strategies. For drug developers, the Gly3 variant offers a solution to the "hydrophobicity wall" often hit during high-DAR (Drug-to-Antibody Ratio) conjugation, providing improved solubility and reduced aggregation without the immunogenic risks associated with heavy PEGylation.

Part 1: The Chemistry & Mechanism of Action

To understand the upgrade, we must first dissect the architecture. The This compound construct is modular:

  • Gly3 (Triglycine Spacer): A short, flexible, and polar peptide sequence.

    • Function: Increases the distance between the antibody and the cleavage site, reducing steric hindrance. Crucially, it adds hydrophilicity to offset the hydrophobic payload (MMAE).

  • VC (Valine-Citrulline): The protease-sensitive "trigger."[1]

    • Function: Specifically recognized by lysosomal Cathepsin B.[2][3]

  • PAB (Para-aminobenzyl alcohol): The self-immolative spacer.

    • Function: Upon cleavage of the VC bond, PAB undergoes a spontaneous 1,6-elimination (electronic cascade) to release free, unmodified MMAE.

  • MMAE: The payload.[][5][6][7]

    • Function: Potent microtubule disruptor.[]

Mechanism of Release

The following diagram illustrates the precise pathway from internalization to payload release. Note the critical role of the lysosome in activating the "switch."

ADC_Mechanism cluster_0 Extracellular cluster_1 Intracellular (Lysosome) ADC ADC (this compound) Endosome Endosomal Trafficking ADC->Endosome Receptor-Mediated Endocytosis Cleavage Peptide Bond Hydrolysis (Cit-PAB) Endosome->Cleavage Lysosomal Fusion CatB Cathepsin B (Enzyme) CatB->Cleavage Catalysis Immolation PAB 1,6-Elimination (Self-Immolation) Cleavage->Immolation Unstable Intermediate MMAE Free MMAE (Active Payload) Immolation->MMAE Release Microtubules Microtubules MMAE->Microtubules Bind Tubulin

Figure 1: Mechanism of Action for this compound.[9] The Gly3 spacer ensures the Val-Cit motif is accessible to Cathepsin B, facilitating the cascade.

Part 2: Comparative Analysis

The decision to use this compound over alternatives should be driven by data regarding solubility , conjugation efficiency , and stability .

Gly3-VC-PAB vs. Standard VC-PAB (Vedotin)

The standard VC-PAB linker (used in Brentuximab vedotin) is effective but hydrophobic.

  • The Problem: Attaching multiple hydrophobic MMAE molecules (DAR > 4) to an antibody often causes the ADC to aggregate. These aggregates are rapidly cleared by the liver (hepatotoxicity) and have reduced efficacy.[10]

  • The Gly3 Solution: The triglycine motif is polar. It acts as a "solubility mask," allowing higher DARs (e.g., DAR 8) while maintaining a monomeric state.

  • Kinetic Impact: The Gly3 spacer pushes the cleavage site away from the bulky antibody backbone. In steric-heavy conjugation sites, Gly3 variants often show faster

    
     (catalytic efficiency) simply because the enzyme can reach the substrate easier.
    
Gly3-VC-PAB vs. Non-Cleavable Linkers (MCC-DM1)
  • Bystander Effect: Gly3-VC-PAB releases neutral, membrane-permeable MMAE. This drug can diffuse out of the target cell to kill neighboring heterogeneous tumor cells (Bystander Effect).

  • Contrast: Non-cleavable linkers (like MCC) release a charged Lysine-Linker-Payload adduct. This adduct cannot cross membranes, limiting efficacy in heterogeneous tumors.

Gly3-VC-PAB vs. PEGylated Linkers
  • PEG Pros: Polyethylene Glycol (PEG) is the ultimate solubility enhancer.

  • PEG Cons: "Anti-PEG" antibodies are a rising concern in clinical trials, leading to rapid clearance.

  • Gly3 Verdict: Gly3 offers a "middle ground"—sufficient polarity to prevent aggregation without the immunogenicity risks of long PEG chains.

Summary Data Table
FeatureStandard VC-PAB-MMAEThis compound Non-Cleavable (MCC-DM1)PEGylated-VC-MMAE
Cleavage Mechanism Cathepsin BCathepsin BLysosomal Degradation (Ab)Cathepsin B
Hydrophobicity High (Prone to Aggregation)Moderate (Improved) ModerateLow (Best Solubility)
Max Viable DAR Typically 4Can reach 6-8 3-48+
Bystander Effect YesYes NoYes
Immunogenicity Risk LowLow LowModerate (Anti-PEG)
Conjugation Utility Cysteine (Stochastic)Cysteine or Sortase (Site-Specific) Lysine (Stochastic)Cysteine

Part 3: Experimental Validation Protocols

To validate the superiority of this compound in your specific antibody context, you must perform two critical assays: Hydrophobic Interaction Chromatography (HIC) to assess aggregation/DAR, and an Enzymatic Release Assay .

Protocol 1: Hydrophobic Interaction Chromatography (HIC-HPLC)

Purpose: To demonstrate that this compound yields less hydrophobic ADCs than standard VC-PAB at equivalent DAR.

Materials:

  • Column: Tosoh TSKgel Butyl-NPR (4.6 mm ID × 3.5 cm, 2.5 µm). Note: Non-porous resin is critical for high-resolution ADC separation.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

Workflow:

  • Equilibration: Equilibrate column with 0% B for 10 minutes.

  • Injection: Inject 10–20 µg of ADC sample (approx 1 mg/mL).

  • Gradient: Run a linear gradient from 0% B to 100% B over 15 minutes.

    • Mechanism:[][5][11][12] High salt (Phase A) forces the hydrophobic ADC to bind the column. Lowering salt (Phase B) elutes species based on hydrophobicity.[13]

  • Detection: Monitor Absorbance at 280 nm (protein) and 248 nm (MMAE).

  • Analysis:

    • Result: The Gly3-ADC should elute earlier (lower retention time) than the Standard VC-ADC, indicating lower hydrophobicity.

    • DAR Calculation: Integrate peak areas. Higher hydrophobic peaks correspond to higher DAR species (DAR 2, 4, 6, 8).

Protocol 2: Cathepsin B Release Kinetics

Purpose: To verify the linker is actively cleaved and to calculate the release rate.

Materials:

  • Enzyme: Human Liver Cathepsin B (activated).

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0. Critical: Cathepsin B requires acidic pH.

  • Activator: DTT (Dithiothreitol) or L-Cysteine (essential to reduce the active site cysteine of the enzyme).

Workflow:

  • Activation: Incubate Cathepsin B (approx 10 µg/mL) in Buffer + 5 mM DTT for 15 mins at 37°C.

  • Reaction: Add ADC substrate (final conc 5–10 µM) to the activated enzyme mixture.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately stop reaction by adding cold Acetonitrile (1:1 v/v) with 0.1% Formic Acid.

  • Quantification: Analyze supernatant via LC-MS/MS (C18 column). Measure the appearance of free MMAE (m/z ~718).

  • Control: Run a "No Enzyme" control to ensure the linker is stable in buffer alone.

Part 4: Decision Logic for Linker Selection

Use this logic flow to determine if this compound is the correct choice for your pipeline.

Linker_Decision Start Select ADC Payload (MMAE Selected) Q1 Is the Antibody Sensitive to Aggregation? Start->Q1 Q2 Target DAR? Q1->Q2 Yes / Unknown Res_Std Use Standard VC-PAB-MMAE Q1->Res_Std No (Robust Ab) Q2->Res_Std DAR < 4 Res_Gly3 Use this compound (Improved Solubility) Q2->Res_Gly3 DAR 2 - 6 Res_PEG Use PEGylated Linker (PEG8-VC-MMAE) Q2->Res_PEG DAR 8+

Figure 2: Decision Matrix for Linker Selection based on DAR and Antibody Stability.

References

  • Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology. [Link]

    • Foundational paper establishing VC-PAB-MMAE chemistry.
  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. [Link]

    • Key study demonstrating the link between hydrophobicity (masked by PEG or polar spacers)
  • Source for the HIC-HPLC protocol standards.
  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. [Link]

    • Review of linker technologies including peptide spacers.
  • Reference for specific chemical properties of the Gly3 variant.

Sources

A Comparative Guide to Bystander Killing: Gly3-VC-PAB-MMAE vs. mc-MMAF in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a sophisticated strategy, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. A critical determinant of an ADC's therapeutic efficacy and safety profile is the nature of its linker-payload system. This decision dictates not only how the drug is delivered but also whether its effects are confined to the target cell or can extend to its neighbors—a phenomenon known as the "bystander killing effect."[1]

This guide provides an in-depth, data-driven comparison of two distinct linker-payload systems: the cleavable Gly3-VC-PAB-MMAE and the non-cleavable maleimidocaproyl (mc)-MMAF. We will explore their fundamental mechanisms, the profound impact of their chemical differences on bystander activity, and the strategic implications for ADC development in treating heterogeneous tumors.

The Decisive Factor: Payload Permeability and Linker Chemistry

The capacity of an ADC to induce bystander killing is overwhelmingly governed by the physicochemical properties of its payload after it is released within the cancer cell. Specifically, the ability of the cytotoxic agent to traverse the cell membrane and diffuse into the surrounding tumor microenvironment is paramount.[2] This is where the divergence between Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) becomes the central theme of our comparison.

MMAE is a more hydrophobic, neutral molecule, characteristics that grant it high membrane permeability.[1] Conversely, MMAF possesses a charged C-terminal phenylalanine, which renders it more hydrophilic and significantly limits its ability to cross cell membranes at physiological pH.[1][3] This fundamental difference in permeability is the primary driver behind their distinct bystander killing capabilities.[4]

FeatureThis compoundmc-MMAFReferences
Linker Type Protease-cleavable (Val-Cit)Non-cleavable (Thioether bond)[5]
Payload Monomethyl Auristatin E (MMAE)Monomethyl Auristatin F (MMAF)[3]
Payload Permeability High (Hydrophobic, neutral)Low (Hydrophilic, charged)[1][6]
Bystander Effect Potent Minimal to None [1][4]
Primary Release Site Lysosome of target cellLysosome of target cell[5][]
Active Form Free, unmodified MMAEMMAF-linker-amino acid complex[5]
Ideal Tumor Target Heterogeneous tumorsHematological malignancies, homogeneous tumors[1][6]
Potential Advantage Overcomes antigen heterogeneityReduced off-target toxicity to healthy tissue[1]

Mechanism of Action: A Tale of Two Linkers

The linker connecting the antibody to the payload is not merely a tether; it is an intelligent design element that dictates the conditions under which the payload is released. The choice between a cleavable and a non-cleavable linker directly impacts the form of the released drug and, consequently, its ability to exert a bystander effect.

This compound: Engineered for Bystander Killing

The this compound system is a sophisticated, multi-component linker designed for controlled, intracellular drug release.[8][9][10]

  • Targeting and Internalization : The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.[11]

  • Lysosomal Trafficking : The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage : Within the lysosome, proteases, most notably Cathepsin B, recognize and cleave the valine-citrulline (VC) dipeptide sequence in the linker.[][12][] This cleavage is the critical release step.

  • Self-Immolation : Cleavage of the VC moiety triggers the spontaneous 1,6-elimination of the p-aminobenzylcarbamate (PAB) spacer.[14] This self-immolative cascade is crucial as it ensures the release of the MMAE payload in its original, unmodified, and highly potent form.

  • Payload Diffusion and Bystander Effect : The released MMAE, being neutral and membrane-permeable, is not trapped within the target cell. It can diffuse across the lysosomal and plasma membranes into the extracellular space, where it can be taken up by adjacent tumor cells, regardless of their antigen expression status, leading to a potent bystander killing effect.[1][15]

G cluster_target_cell Target Cell (Antigen+) cluster_bystander_cell Bystander Cell (Antigen-) ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endosome) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Free_MMAE Free MMAE (Permeable) Cleavage->Free_MMAE Apoptosis_Target Apoptosis Free_MMAE->Apoptosis_Target Bystander_Uptake Diffusion & Uptake Free_MMAE->Bystander_Uptake Diffusion Apoptosis_Bystander Apoptosis Bystander_Uptake->Apoptosis_Bystander caption Mechanism of this compound Bystander Effect G cluster_target_cell Target Cell (Antigen+) cluster_bystander_cell Bystander Cell (Antigen-) ADC mc-MMAF ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endosome) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Trapped_MMAF MMAF-Linker-AA Complex (Impermeable) Degradation->Trapped_MMAF Apoptosis_Target Apoptosis Trapped_MMAF->Apoptosis_Target No_Effect No Bystander Killing Trapped_MMAF->No_Effect Trapped in Cell caption Mechanism of mc-MMAF (No Bystander Effect)

Mechanism of mc-MMAF (No Bystander Effect)

Experimental Validation: The In Vitro Bystander Killing Assay

The differential ability of these two systems to induce bystander killing is not merely theoretical; it can be robustly quantified in the laboratory. The co-culture bystander assay is a cornerstone experiment for this evaluation. [16]

Causality Behind Experimental Design

The objective is to create a scenario that mimics a heterogeneous tumor, containing both cells that express the ADC's target antigen (Antigen+) and those that do not (Antigen-). [17]By treating this mixed population with the ADC, we can directly measure the viability of the Antigen- cells. Any death observed in this population can be attributed to the bystander effect, as they cannot be targeted directly by the ADC.

Step-by-Step Protocol: Co-Culture Bystander Assay

G cluster_workflow Experimental Workflow: Bystander Killing Assay A 1. Cell Line Preparation - Label Antigen- cells (e.g., GFP) - Mix Antigen+ and Antigen- cells at a defined ratio (e.g., 1:3) B 2. Cell Seeding - Plate co-culture mix into 96-well plates A->B C 3. ADC Treatment - Add serial dilutions of:  - this compound ADC  - mc-MMAF ADC  - Isotype Control ADC  - Untreated Control B->C D 4. Incubation - Incubate for a defined period (e.g., 72-96 hours) C->D E 5. Data Acquisition - Use flow cytometry or high-content imaging D->E F 6. Analysis - Gate on GFP+ (Antigen-) population - Quantify viability (e.g., using a cell viability dye) - Calculate IC50 for bystander killing E->F caption Workflow for In Vitro Bystander Killing Assay

Workflow for In Vitro Bystander Killing Assay
  • Cell Line Preparation :

    • Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 cells) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7 cells). [18] * Justification : This setup directly models tumor heterogeneity.

    • Label the Ag- cells with a fluorescent marker (e.g., GFP) for easy identification during analysis.

    • Justification : Fluorescent labeling allows for the specific gating and analysis of the bystander (Ag-) cell population without interference from the Ag+ cells. [19]

  • Co-Culture Seeding :

    • Mix the Ag+ and Ag- cells at a defined ratio (e.g., 1:1 or 1:3) and seed them into multi-well plates.

    • Justification : The ratio can be varied to understand how the density of target cells influences the potency of the bystander effect.

  • ADC Treatment :

    • Prepare serial dilutions of the this compound ADC and the mc-MMAF ADC.

    • Include crucial controls: an isotype control ADC (same antibody and linker-payload chemistry but targeting an irrelevant antigen) and an untreated (vehicle) control.

    • Justification : The isotype control ensures that any observed killing is antigen-dependent and not due to non-specific uptake or linker instability. The untreated control establishes the baseline viability.

  • Incubation :

    • Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-120 hours).

  • Analysis :

    • Harvest the cells and analyze them using flow cytometry.

    • Gate on the GFP-positive population (the Ag- bystander cells).

    • Within this gate, quantify cell viability using a viability dye (e.g., Propidium Iodide or DAPI).

    • Expected Outcome : A significant decrease in the viability of the GFP-positive cells will be observed in wells treated with the this compound ADC, while minimal to no effect is expected with the mc-MMAF ADC. [20]

Strategic Implications for ADC Development

The choice between a potent bystander-enabled ADC and a highly targeted, contained ADC is not a matter of which is "better," but which is strategically optimal for a given therapeutic context.

  • This compound (Potent Bystander Effect) : This system is the clear choice for treating solid tumors known for their heterogeneity. [1][6]In many cancers, the expression of the target antigen can be variable or low in a subset of tumor cells. [2]The bystander effect allows the ADC to eradicate these neighboring, antigen-low or -negative cells, preventing them from becoming a source of tumor relapse. [21]

  • mc-MMAF (Minimal Bystander Effect) : This approach is advantageous in several scenarios. For hematological malignancies, where cancer cells are circulating and not in close proximity within a solid mass, a bystander effect is less relevant and could increase the risk of toxicity to nearby healthy hematopoietic cells. Furthermore, when the target antigen is also expressed at low levels on healthy tissues, a contained payload like MMAF minimizes the risk of off-target toxicity, potentially leading to a wider therapeutic window. [1]

Conclusion

The comparison between this compound and mc-MMAF provides a compelling illustration of how sophisticated chemical design directly translates into distinct therapeutic strategies. The cleavable VC linker, by liberating a membrane-permeable MMAE payload, unleashes a potent bystander killing effect essential for combating tumor heterogeneity. In contrast, the non-cleavable mc linker ensures the MMAF payload remains trapped, offering a highly targeted, localized cytotoxicity with a potentially improved safety profile. A thorough understanding of the tumor microenvironment, antigen expression patterns, and the specific therapeutic goals is therefore paramount for researchers and drug developers in selecting the optimal linker-payload combination for the next generation of antibody-drug conjugates.

References

  • AACR Journals. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability. Available at: [Link].

  • PubMed. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability. Available at: [Link].

  • Staudacher, A.H., & Brown, M.P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer, 117(12), 1736–1742. Available at: [Link].

  • DC Chemicals. This compound |CAS 2684216-48-4. Available at: [Link].

  • ICE Bioscience. In Vitro Bystander Effect Assays. Available at: [Link].

  • Creative Biolabs. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Available at: [Link].

  • MDPI. Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. Available at: [Link].

  • National Institutes of Health. ANTIBODY DRUG CONJUGATES (ADCS). Available at: [Link].

  • ScienceDirect. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Available at: [Link].

  • Singh, P., et al. (2020). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal, 22(4), 84. Available at: [Link].

  • National Institutes of Health. Antibody–drug conjugates: Recent advances in linker chemistry. Available at: [Link].

  • Bandi, S., & Lee, C. F. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1599. Available at: [Link].

  • National Institutes of Health. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Available at: [Link].

  • ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available at: [Link].

  • Google Patents. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof.
  • Agilent. In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Available at: [Link].

  • The Journal for ImmunoTherapy of Cancer. Establishing a tumor cell model to evaluate the bystander effect of antibody-drug conjugate (ADC) therapies. Available at: [Link].

  • ResearchGate. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Available at: [Link].

  • IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Available at: [Link].

  • National Institutes of Health. Molecular mechanism of bystander effects and related abscopal/cohort effects in cancer therapy. Available at: [Link].

  • AACR Journals. Spatiotemporal Quantification of HER2-targeting Antibody–Drug Conjugate Bystander Activity and Enhancement of Solid Tumor Penetration. Available at: [Link].

  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available at: [Link].

  • National Institutes of Health. Modeling to capture bystander-killing effect by released payload in target positive tumor cells. Available at: [Link].

  • Preprints.org. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Available at: [Link].

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pharmacokinetic profile of Gly3-VC-PAB-MMAE ADCs in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) profile of Gly3-VC-PAB-MMAE antibody-drug conjugates (ADCs). It is designed for researchers optimizing ADC linker-payload technologies for preclinical development.[]

Executive Summary: The Hydrophilic Advantage

This compound is a third-generation linker-payload module designed to overcome the physicochemical limitations of standard Valine-Citrulline (VC) linkers. While the standard VC-PAB-MMAE (used in Brentuximab vedotin) is highly effective, its hydrophobicity limits drug-to-antibody ratios (DAR) to ~4 due to aggregation and rapid hepatic clearance.

The inclusion of a Triglycine (Gly3) spacer introduces a hydrophilic peptide block that:

  • Reduces Aggregation: Mitigates hydrophobic masking, allowing for higher DARs (up to 8) with improved colloidal stability.

  • Enhances Solubility: Improves the physicochemical profile of the intact conjugate.

  • Maintains Cleavability: Retains high sensitivity to lysosomal Cathepsin B for efficient payload release.

Mechanism of Action & Structural Logic

The pharmacokinetic behavior of this ADC is dictated by its four structural components. Understanding this causality is essential for interpreting PK data.

  • Gly3 (Spacer): Provides steric relief and hydrophilicity. It prevents the hydrophobic MMAE payload from burying itself into the antibody structure or inducing aggregation.

  • VC (Trigger): A dipeptide (Val-Cit) substrate for Cathepsin B , a lysosomal protease overexpressed in many tumor types.[]

  • PAB (Self-Immolative Spacer): Upon cleavage of the Citrulline-PAB bond, this spacer spontaneously eliminates (1,6-elimination), releasing the free, active MMAE.

  • MMAE (Payload): A potent tubulin inhibitor.[3][4][5][6] Crucially, it is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative cells (Bystander Effect).

Diagram: Activation Pathway

G ADC Intact ADC (Circulation) Internalization Endocytosis (Tumor Cell) ADC->Internalization Antigen Binding Lysosome Lysosome (Cathepsin B High) Internalization->Lysosome Trafficking Cleavage Linker Cleavage (Val-Cit Bond) Lysosome->Cleavage Enzymatic Action Immolation PAB Self-Immolation (1,6-Elimination) Cleavage->Immolation Unstable Intermediate MMAE Free MMAE (Active Toxin) Immolation->MMAE Release Bystander Bystander Effect (Diffusion to Neighbors) MMAE->Bystander Membrane Permeability

Caption: Step-by-step activation pathway of this compound from systemic circulation to intracellular release and bystander killing.

Comparative Pharmacokinetic Profile

The following table contrasts this compound with its primary alternatives. The data synthesizes general preclinical trends for hydrophilic vs. hydrophobic linkers.

Table 1: Technical Comparison of MMAE-based Linker Systems
FeatureThis compound Standard VC-PAB-MMAE mc-MMAE (Non-Cleavable)
Linker Class Hydrophilic Peptide (Cleavable)Hydrophobic Peptide (Cleavable)Hydrophobic Alkyl (Non-Cleavable)
Aggregation Risk Low (Even at DAR 8)High (At DAR > 4)Moderate
Plasma Stability High (Human/Monkey)High (Human/Monkey)Very High
Clearance (CL) Linear, Slow (mAb-like)Fast (if aggregated)Slow (mAb-like)
Bystander Effect Yes (Releases free MMAE)Yes (Releases free MMAE)No (Releases Lys-mc-MMAE adduct)
Primary Metabolism Proteolytic (Cathepsin B)Proteolytic (Cathepsin B)[7]mAb degradation (Lysosomal)
Preclinical Artifact Unstable in Mouse Plasma (Ces1c)Unstable in Mouse Plasma (Ces1c)Stable in Mouse Plasma

Critical Insight on Mouse Models (The "Ces1c" Artifact):

  • The Problem: Both Gly3-VC and Standard VC linkers are susceptible to cleavage by Ces1c (carboxylesterase 1c), an enzyme found in mouse plasma but absent in humans and cynomolgus monkeys.

  • The Consequence: This causes premature release of MMAE in mice, leading to underestimation of stability and overestimation of toxicity in murine models.

  • The Fix: Efficacy studies should use Ces1c-knockout mice or broad-spectrum esterase inhibitors (e.g., BNPP) to generate translationally relevant PK data.

Preclinical Experimental Protocols

To generate valid PK data for this specific construct, the following protocols are recommended. These ensure data integrity and account for the specific stability profiles of the linker.

Protocol A: In Vivo Pharmacokinetic Study (Rat/Monkey)

Rationale: Rats or Cynomolgus monkeys are preferred over mice for PK profiling to avoid the Ces1c instability artifact.

  • Subject Selection:

    • Species: Sprague-Dawley Rats (n=3/timepoint) or Cynomolgus Monkey (n=3/group).

    • Groups: Vehicle, Low Dose (1 mg/kg), High Dose (3-5 mg/kg).

  • Administration:

    • Route: Intravenous (IV) bolus or short infusion.

    • Formulation: Histidine/Sucrose buffer, pH 6.0 (prevents succinimide hydrolysis).

  • Sampling:

    • Timepoints: Pre-dose, 5m, 30m, 1h, 4h, 8h, 24h, 48h, 72h, 7d, 14d, 21d.

    • Matrix: Plasma (K2EDTA). Crucial: Process on ice immediately to prevent ex vivo deconjugation.

  • Analytes to Measure:

    • Total Antibody (TAb): Measures the mAb backbone (ELISA/LC-MS).

    • Conjugated Drug (acMMAE): Measures MMAE still attached to mAb (LC-MS).

    • Free Payload (Unconjugated MMAE): Measures toxicity driver (LC-MS/MS).

Protocol B: Bioanalysis Workflow (LC-MS/MS)

Self-validating quantification of the three key analytes.

PK_Workflow cluster_0 Free Payload Analysis cluster_1 Conjugated Drug Analysis Sample Plasma Sample PP Protein Precipitation (Acetonitrile) Sample->PP Affinity Protein A/G Capture (Isolate ADC) Sample->Affinity LCMS_Free LC-MS/MS (Detect Free MMAE) PP->LCMS_Free Cleavage_Step Cathepsin B Digestion (Release MMAE) Affinity->Cleavage_Step LCMS_Conj LC-MS/MS (Detect Released MMAE) Cleavage_Step->LCMS_Conj

Caption: Dual-stream bioanalytical workflow for separating and quantifying free toxin vs. antibody-conjugated toxin.

Supporting Data: Expected Outcomes

When characterizing this compound, researchers should look for these specific benchmarks to validate the quality of their conjugate:

  • DAR Distribution:

    • Method: Hydrophobic Interaction Chromatography (HIC).

    • Target: Gly3 variants should show a sharper peak at the target DAR (e.g., DAR 8) with less "smearing" (aggregation) compared to standard VC-PAB.

  • In Vitro Stability:

    • Human Plasma: <1% free MMAE release over 7 days at 37°C.

    • Mouse Plasma: >50% cleavage within 24h (unless Ces1c inhibitors are added).

  • Clearance (CL):

    • The clearance of the conjugated drug (acMMAE) should parallel the Total Antibody clearance. A divergence (acMMAE clearing faster) indicates linker instability.

References

  • Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology.

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology.

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma and Its Effect on ADC Efficacy. Molecular Cancer Therapeutics.

  • Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology.

  • BOC Sciences. (2024). This compound Product Technical Sheet.

Sources

Validating ADC Potency: Gly3-VC-PAB-MMAE Comparison & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for Gly3-VC-PAB-MMAE (CAS: 2684216-48-4), a specialized linker-payload designed for site-specific antibody-drug conjugate (ADC) development . Unlike standard stochastic linkers, the N-terminal triglycine (Gly3) motif serves as a specific nucleophile for enzymatic ligation (e.g., Sortase A), enabling the production of homogeneous ADCs with defined Drug-to-Antibody Ratios (DAR).

Executive Summary: The Gly3 Advantage

This compound represents a shift from "stochastic heterogeneity" to "site-specific precision." While traditional linkers like mc-VC-PAB-MMAE (Vedotin) rely on random cysteine or lysine conjugation, the Gly3 moiety facilitates enzymatic conjugation to engineered antibodies (e.g., via Sortase A recognition motifs like LPXTG).

This structural difference dictates the validation strategy. Researchers must validate not just cytotoxicity, but the homogeneity and cleavage efficiency that define this linker's superior therapeutic index.

Comparative Analysis: this compound vs. Alternatives
FeatureThis compound mc-VC-PAB-MMAE (Standard)MCC-DM1 (Kadcyla®)
Conjugation Type Site-Specific (Enzymatic)Stochastic (Cysteine-Maleimide)Stochastic (Lysine-Amide)
Resulting DAR Defined (e.g., exactly 2.0 or 4.0)Heterogeneous (0–8 distribution)Heterogeneous (0–8 distribution)
Linker Mechanism Cleavable (Cathepsin B)[1][2][3]Cleavable (Cathepsin B)[1][2][3][4]Non-Cleavable (Lysosomal degradation)
Payload Release Free MMAE (Membrane permeable)Free MMAE (Membrane permeable)Lys-MCC-DM1 (Charged, impermeable)
Bystander Effect High (Kills neighboring neg. cells)High Low/None
Hydrophobicity Moderate (Gly3 adds polarity)High (Caproyl chain is lipophilic)Moderate
Primary Risk Enzymatic efficiency (Sortase)Aggregation of high-DAR speciesPoor bystander killing

Mechanism of Action & Pathway Visualization

Understanding the release mechanism is critical for troubleshooting assay failures. The Val-Cit (VC) dipeptide is the substrate for lysosomal Cathepsin B .[2] Upon cleavage, the PAB (p-aminobenzyl) spacer undergoes a spontaneous 1,6-elimination to release the active MMAE payload.

DOT Diagram: Intracellular Activation Pathway

ADC_Pathway ADC_Ext ADC (Extracellular) Receptor Antigen Receptor (e.g., HER2, CD30) ADC_Ext->Receptor Binding Endosome Early Endosome (pH 6.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Cleavage Cleavage Event: Val-Cit Amide Bond Hydrolysis Lysosome->Cleavage Substrate Exposure CatB Enzyme: Cathepsin B CatB->Cleavage Catalysis Elimination 1,6-Elimination (Spontaneous PAB collapse) Cleavage->Elimination Unstable Intermediate MMAE Free MMAE Payload Elimination->MMAE Release Tubulin Microtubule Disruption (G2/M Arrest) MMAE->Tubulin Binding Apoptosis Apoptosis / Cell Death Tubulin->Apoptosis Cytotoxicity

Caption: The activation pathway of this compound.[5] Note that Cathepsin B activity is the rate-limiting step for payload release.

Validation Protocols

These protocols are designed to be self-validating . If the positive controls fail, the data is invalid.

Protocol A: Cell-Free Enzymatic Cleavage (Linker QC)

Before testing on cells, confirm the linker is cleavable by Cathepsin B. This rules out synthetic errors.

Materials:

  • Substrate: this compound (10 mM in DMSO).

  • Enzyme: Recombinant Human Cathepsin B (activated).

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).

Workflow:

  • Activation: Incubate Cathepsin B in buffer with 5 mM DTT for 15 min at 37°C (Essential for cysteine protease activity).

  • Reaction: Mix 5 µM this compound with 10 nM activated Cathepsin B.

  • Kinetics: Incubate at 37°C. Take aliquots at T=0, 15, 30, 60 min.

  • Quench: Add equal volume ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: LC-MS. Monitor disappearance of parent mass and appearance of free MMAE (m/z ~718).

Success Criteria: >90% conversion to free MMAE within 60 minutes.

Protocol B: In Vitro Cytotoxicity (Potency Determination)

Determines the IC50 of the ADC compared to free payload.

Experimental Design:

  • Cell Lines:

    • Positive Control: Antigen-High (e.g., SK-BR-3 for HER2).

    • Negative Control:[3][6] Antigen-Null (e.g., MDA-MB-468 for HER2) to assess non-specific uptake.

  • Controls: Free MMAE (Max potency benchmark), Naked Antibody (Isotype control).

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions (1:3 or 1:5) of ADC and Free MMAE.

    • Range: 100 nM down to 0.1 pM.

  • Incubation: Treat cells for 72–96 hours at 37°C/5% CO2.

    • Note: Shorter times (24-48h) often underestimate potency because MMAE requires time to accumulate and arrest mitosis.

  • Readout: Add CellTiter-Glo® (Promega) or equivalent ATP-based reagent. Shake 2 min, incubate 10 min dark.

  • Data Analysis: Measure Luminescence. Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Data Interpretation:

  • Potency Shift: The ADC IC50 should be within 1-log of free MMAE on Antigen+ cells.

  • Specificity Window: The IC50 on Antigen- cells should be >100x higher than on Antigen+ cells.

Protocol C: Bystander Killing Assay

Validates the ability of the released MMAE to permeate membranes and kill neighboring antigen-negative tumor cells—a key advantage over DM1-based ADCs.

Workflow:

  • Co-Culture: Mix Antigen+ cells and Antigen- cells in a 1:1 ratio.

    • Labeling: Pre-label Antigen- cells with a stable dye (e.g., CellTrace™ Violet) or use a GFP+ line.

  • Treatment: Treat with ADC at a concentration corresponding to the IC90 of the Antigen+ line.

  • Incubation: 96 hours.

  • Flow Cytometry: Harvest cells. Count the absolute number of viable Antigen- (Dye+) cells.

  • Comparison: Compare survival of Antigen- cells in co-culture vs. Antigen- cells cultured alone (monoculture) treated with the same ADC dose.

Success Criteria: Significant reduction in Antigen- cell viability in the co-culture condition compared to monoculture, confirming the bystander effect.

References

  • Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy.[] Nature Biotechnology, 21(7), 778–784.

  • Strop, P., et al. (2013). Location matters: site of conjugation to a non-cleavable or cleavable linker impacts therapeutic index of antibody-drug conjugates. Chemistry & Biology, 20(2), 161–167.

  • Beerli, R. R., et al. (2015). Sortase enzyme-mediated generation of site-specifically conjugated antibody drug conjugates with high stability and potency. PLoS ONE, 10(7), e0131177.

  • Li, F., et al. (2016). Intracellular cleavage of the valine-citrulline linker in antibody-drug conjugates.[2] Bioconjugate Chemistry, 27(3), 754-760.

  • MedChemExpress. (2024). This compound Product Information & CAS 2684216-48-4.

Sources

Comparative Guide: Stability of Gly3-VC-PAB-MMAE in Human vs. Mouse Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Gly3-VC-PAB-MMAE in Human vs. Mouse Plasma Content Type: Technical Comparison Guide Audience: Senior Scientists, ADC Developers, and Pharmacologists

Executive Summary: The "Species Gap" in ADC Development

For researchers developing Antibody-Drug Conjugates (ADCs) utilizing the This compound linker-payload system, a critical dichotomy exists between preclinical murine models and clinical human translation.

The Core Finding: this compound exhibits high stability in human plasma but demonstrates significant instability in mouse plasma .

This discrepancy is not a failure of the linker chemistry but a well-documented species-specific artifact caused by murine enzyme activity (Ces1c). Failure to account for this can lead to underestimation of therapeutic index (TI) and overestimation of systemic toxicity during preclinical phases. This guide details the mechanistic causes, providing data benchmarks and protocols to validate your specific conjugate.

Technical Deep Dive: Mechanisms of Stability & Instability

To interpret pharmacokinetic (PK) data correctly, one must understand the enzymatic environment acting upon the Gly3-VC-PAB (Triglycine-Valine-Citrulline-p-aminobenzyl alcohol) scaffold.

The Molecule: this compound[1][2][3]
  • Gly3 (Triglycine): A hydrophilic spacer used to improve solubility and reduce aggregation. It increases the solvent accessibility of the linker but does not inherently protect the cleavage site.

  • VC (Val-Cit): The protease-cleavable dipeptide designed for intracellular hydrolysis by Cathepsin B .

  • PAB: A self-immolative spacer ensuring rapid release of the free MMAE payload upon peptide cleavage.

The Species Difference
FeatureHuman PlasmaMouse Plasma
Dominant Enzyme Activity Low protease/esterase activity relative to linker susceptibility.High activity of Carboxylesterase 1c (Ces1c) and broad-spectrum serine hydrolases.
Linker Fate Stable. The VC dipeptide resists circulating proteases.[1] Cleavage occurs only after internalization (Lysosomal).Unstable. Ces1c (and potentially other serum proteases) recognizes the linker-payload motif, causing premature extracellular cleavage.
Result Intact ADC reaches the tumor.Free MMAE is released in circulation (Systemic Toxicity).
Mechanistic Pathway Diagram

The following diagram illustrates the divergent fate of the molecule in different species.

ADC_Pathway cluster_Human Human Plasma (Clinical) cluster_Mouse Mouse Plasma (Preclinical) ADC This compound ADC H_Plasma Plasma Circulation (Protease Poor) ADC->H_Plasma M_Plasma Plasma Circulation (Ces1c / Hydrolases) ADC->M_Plasma Tumor Tumor Cell (Lysosome) H_Plasma->Tumor Internalization CatB Cathepsin B Cleavage Tumor->CatB Kill Targeted Cell Kill CatB->Kill Release MMAE Premature Premature Extracellular Cleavage M_Plasma->Premature Enzymatic Attack Tox Systemic Toxicity (Reduced Efficacy) Premature->Tox Free MMAE

Caption: Divergent metabolic pathways of this compound in human vs. mouse environments.

Comparative Performance Data

The following data represents aggregated benchmarks from standard stability assays for VC-PAB based ADCs. Use these values to validate your internal controls.

Table 1: Plasma Stability Benchmarks (Incubation at 37°C)
TimepointHuman Plasma (% Free MMAE Release)Mouse Plasma (% Free MMAE Release)Interpretation
0 Hours < 0.1%< 0.1%Baseline purity.
24 Hours < 1.0%15% - 25%Critical Divergence. Mouse plasma shows rapid degradation.
48 Hours < 2.0%30% - 50%Continued loss in mouse; Human remains stable.
96 Hours < 5.0%> 60%Mouse data is now dominated by free drug artifact.

Note on Gly3 Impact: The addition of the Gly3 spacer generally increases the rate of cleavage in mouse plasma compared to standard VC-PAB (without Gly3) because the spacer pushes the cleavable moiety further from the steric protection of the antibody, making it more accessible to murine serum hydrolases.

Validated Experimental Protocol: In Vitro Plasma Stability

Do not rely on generic protocols. This workflow is designed to quantify free MMAE release while preventing ex vivo degradation during sample processing.

Materials
  • Test Article: this compound ADC (1 mg/mL stock).

  • Matrices: Pooled Human Plasma (Lithium Heparin), Pooled BALB/c Mouse Plasma.

  • Internal Standard: d8-MMAE or similar analog.

  • Quenching Agent: Acetonitrile (ACN) with 0.1% Formic Acid.[2]

Step-by-Step Workflow
  • Preparation:

    • Spike ADC into plasma matrices to a final concentration of 10–50 µg/mL.

    • Prepare triplicate samples for each timepoint (0h, 6h, 24h, 48h, 96h).

    • Control: Incubate ADC in PBS/BSA to assess chemical (non-enzymatic) instability.

  • Incubation:

    • Incubate at 37°C in a water bath or thermomixer (300 rpm).

    • Crucial Step: Seal plates/tubes tightly to prevent evaporation, which artificially concentrates the drug.

  • Sampling & Extraction (The "Crash"):

    • At each timepoint, remove 50 µL of plasma.

    • Immediately add 150–200 µL of cold Acetonitrile + Internal Standard.

    • Why? This precipitates plasma proteins (stopping enzyme activity instantly) and extracts the free hydrophobic MMAE.

    • Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject the supernatant onto a C18 column (e.g., Waters BEH C18).

    • Monitor the MRM transition for MMAE (m/z 718.5 -> 686.5) and the Internal Standard.

    • Calculation: Calculate % Release = [Molar Conc. Free MMAE] / [Initial Molar Conc. of Conjugated MMAE] * 100.

Strategic Recommendations for Drug Development

  • Do Not Over-Engineer for Mice: Attempts to stabilize the linker against mouse Ces1c (e.g., changing VC to other peptides) often reduce cleavability by human Cathepsin B, killing clinical efficacy. Accept the mouse instability as a model limitation.

  • Use "Ces1c-Knockout" Models: If precise PK/Toxicity data is required in rodents, utilize Ces1c -/- mice . These models mimic the human plasma stability profile more accurately for VC-PAB linkers.

  • Alternative Linkers: If mouse stability is non-negotiable for your screening funnel, consider Glutamic acid-Valine-Citrulline (EVC) linkers. The negatively charged Glutamic acid inhibits the hydrophobic pocket of Ces1c, stabilizing the ADC in mouse plasma while retaining human Cathepsin B sensitivity.

References

  • Dorywalska, M., et al. (2015). Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy.[3] PLoS ONE.[3] [Link] (Foundational paper identifying the serine hydrolase/Ces1c mechanism in rodents.)

  • Anami, Y., et al. (2018). Glutamic Acid–Valine–Citrulline Linkers Ensure Stability and Efficacy of Antibody–Drug Conjugates in Mice.[4] Nature Communications. [Link] (Demonstrates the instability of standard VC linkers in mice and proposes the EVC solution.)

  • Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. [Link] (Provides protocols and data on VC-MMAE stability in human liver fractions vs. plasma.)

  • Dal Corso, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.[5] [Link] (Review covering the impact of linker hydrophobicity and stability across species.)

Sources

evaluating the impact of DAR on the efficacy of Gly3-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of Drug-Antibody Ratio (DAR) impact on Gly3-VC-PAB-MMAE Antibody-Drug Conjugates (ADCs).

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) utilizing Monomethyl Auristatin E (MMAE) requires a precise balance between cytotoxic potency and pharmacokinetic (PK) stability. While the industry standard linker-payload mc-VC-PAB-MMAE (used in Brentuximab vedotin) is well-characterized, the variant This compound incorporates a triglycine spacer designed to modulate hydrophilicity and conjugation efficiency.

This guide evaluates the impact of Drug-Antibody Ratio (DAR)—specifically comparing DAR 2, DAR 4, and DAR 8 species—on the efficacy and safety profile of this compound ADCs. Our analysis demonstrates that while DAR 8 exhibits superior in vitro potency, it frequently suffers from rapid systemic clearance and aggregation. DAR 4 remains the optimal "sweet spot" for this architecture, offering the best therapeutic index, while the Gly3 spacer provides marginal solubility improvements over standard alkyl spacers.

Technical Background: The this compound Architecture[1][2]

To evaluate efficacy, one must first understand the structural logic of the molecule. The This compound construct consists of four distinct functional units:

  • Gly3 (Triglycine Spacer): A hydrophilic peptide spacer that replaces hydrophobic alkyl chains (like caproyl). Its primary role is to reduce ADC aggregation, particularly at high DARs, and improve the accessibility of the cleavage site.

  • VC (Valine-Citrulline): The protease-cleavable dipeptide linker.[1] It is stable in plasma but rapidly hydrolyzed by Cathepsin B within the lysosome.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Upon VC cleavage, PAB spontaneously eliminates to release the free drug.

  • MMAE: The tubulin-disrupting payload.[][3] It binds to vinca alkaloid sites, inducing G2/M arrest and apoptosis.

Mechanism of Action & Release Pathway

The following diagram illustrates the intracellular activation pathway of the this compound ADC.

ADC_Pathway ADC_Circulation ADC in Circulation (Stable) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Antigen Binding Lysosome Lysosomal Trafficking (Acidic pH) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Enzyme Access Immolation 1,6-Elimination of PAB Spacer Cleavage->Immolation Peptide Bond Hydrolysis Release Free MMAE Release (Cytosol) Immolation->Release Spontaneous Action Tubulin Polymerization Inhibition (Apoptosis) Release->Action

Figure 1: Intracellular activation pathway of this compound. The Gly3 spacer ensures the Val-Cit motif is accessible to lysosomal enzymes.

Comparative Analysis: DAR 2 vs. DAR 4 vs. DAR 8

The Drug-Antibody Ratio is the critical variable defining the ADC's pharmacological identity. The following analysis compares the three primary species generated via stochastic cysteine conjugation.

Table 1: Performance Matrix of this compound Species
FeatureDAR 2 (Low Load)DAR 4 (Medium Load)DAR 8 (High Load)
In Vitro Potency (IC50) Moderate (nM range)High (sub-nM range)Highest (pM range)
Plasma Half-Life (t1/2) Longest (~Antibody-like)Standard (~10-12 days)Short (Rapid Clearance)
Aggregation Risk Low (<1%)Low-ModerateHigh (Requires formulation opt.)
Systemic Toxicity LowestManageableHigh (Off-target uptake)
Bystander Effect WeakModerateStrong
Therapeutic Index GoodOptimal Narrow
Detailed Evaluation
1. Efficacy (Potency)
  • DAR 8: Delivers the highest payload concentration per binding event. In cell-based assays (e.g., SK-BR-3 or Karpas-299), DAR 8 species consistently show the lowest IC50 values.

  • DAR 2: Requires significantly higher receptor occupancy to achieve the same intracellular drug concentration.

  • Insight: While DAR 8 is more potent in vitro, this does not always translate to in vivo efficacy due to PK limitations.

2. Pharmacokinetics (PK) & Clearance
  • The Hydrophobicity Penalty: MMAE is hydrophobic.[3][4][5][6] Attaching 8 molecules to an antibody significantly alters its surface properties, leading to rapid clearance by the Reticuloendothelial System (RES) in the liver.

  • Gly3 Impact: The Gly3 spacer is more hydrophilic than the standard caproyl (mc) spacer. However, experimental data suggests that even with Gly3, DAR 8 species still exhibit faster clearance than DAR 4. The hydrophilicity of Gly3 is insufficient to fully mask the hydrophobicity of 8 MMAE molecules.

3. Physicochemical Stability
  • Aggregation: High DAR species are prone to non-covalent aggregation. Aggregates are immunogenic and cleared rapidly.

  • Recommendation: For this compound, DAR 4 represents the stability limit for standard formulations. DAR 8 requires specialized excipients (e.g., trehalose, cyclodextrins) to prevent precipitation.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and accurate DAR characterization.

Protocol A: Cysteine Conjugation (Targeting DAR 4)

Objective: Conjugate this compound to a monoclonal antibody (mAb) via interchain cysteines.

  • Reduction:

    • Dilute mAb to 5-10 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 - 3.0 equivalents per mAb.

    • Incubate at 37°C for 1-2 hours. Note: This partial reduction targets ~4 free thiols.

  • Conjugation:

    • Dissolve Maleimide-Gly3-VC-PAB-MMAE in DMSO (10 mM stock).

    • Add linker-payload to reduced mAb at 5-6 molar equivalents (excess ensures saturation of open thiols).

    • Add DMSO to final concentration of 10% (v/v) to maintain solubility.

    • Incubate at 4°C for 1 hour with gentle rocking.

  • Quenching & Purification:

    • Quench reaction with excess N-acetylcysteine (20 eq).

    • Purify via Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., 20 mM Histidine, pH 6.0, 6% Trehalose).

Protocol B: DAR Determination via HIC-HPLC

Objective: Quantify the distribution of DAR 0, 2, 4, 6, 8 species.

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

  • Gradient: 0% B to 100% B over 15-20 minutes.

  • Detection: UV at 280 nm (antibody) and 248 nm (MMAE).

  • Calculation:

    
    
    
Protocol C: In Vitro Cytotoxicity Assay

Objective: Compare IC50 values of DAR variants.

  • Seeding: Seed antigen-positive tumor cells (e.g., 5,000 cells/well) in 96-well plates. Allow adherence overnight.

  • Treatment: Prepare serial dilutions of ADC (DAR 2, 4, 8) starting from 100 nM down to 0.001 nM.

  • Incubation: Incubate cells with ADC for 72-96 hours at 37°C.

  • Readout: Add CellTiter-Glo (Promega) or CCK-8 reagent. Measure luminescence/absorbance.

  • Analysis: Plot dose-response curves using 4-parameter logistic regression to determine IC50.

Workflow Visualization: DAR Optimization Pipeline

The following diagram outlines the decision-making process for selecting the optimal DAR for a this compound candidate.

DAR_Optimization Start Start: this compound Conjugation HIC_Analysis HIC-HPLC Analysis (Determine DAR Profile) Start->HIC_Analysis Branch_DAR8 Isolate DAR 8 HIC_Analysis->Branch_DAR8 Branch_DAR4 Isolate DAR 4 HIC_Analysis->Branch_DAR4 Test_Agg Aggregation Test (SEC-HPLC) Branch_DAR8->Test_Agg Branch_DAR4->Test_Agg Test_PK PK Study (Rodent) Clearance Rate Test_Agg->Test_PK Decision_8 DAR 8 Outcome: High Potency / Fast Clearance (Use for Low Antigen Density) Test_PK->Decision_8 If Stable Decision_4 DAR 4 Outcome: Balanced Profile (Standard Selection) Test_PK->Decision_4 Optimal

Figure 2: Strategic workflow for evaluating and selecting ADC DAR species.

Conclusion

For This compound ADCs , the inclusion of the Gly3 spacer mitigates some aggregation risks but does not fully eliminate the pharmacokinetic penalties associated with high drug loading.

  • DAR 4 remains the most robust configuration, offering a reproducible synthesis, stable formulation, and favorable pharmacokinetic profile.

  • DAR 8 should be reserved for targets with very low antigen density where maximum potency per internalization event is required, provided that rapid clearance can be managed.

  • DAR 2 is generally suboptimal for MMAE payloads due to insufficient potency, unless the target is extremely abundant.

Researchers should prioritize DAR 4 for initial development while utilizing HIC-HPLC to strictly monitor and control the drug distribution.

References

  • MDPI (Biomedicines). Understanding the Preclinical Efficacy of Antibody–Drug Conjugates: A Meta-Analysis. [Link]

  • ADC Review. Preclinical Data Highlights Stable and Efficacious Low Drug-Load ADCs. [Link]

  • National Institutes of Health (PMC). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. [Link]

Sources

comparative analysis of Gly3-VC-PAB-MMAE and SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Bystander" vs. The "Precision" Agent

In the landscape of Antibody-Drug Conjugates (ADCs), the choice between Gly3-VC-PAB-MMAE and SMCC-DM1 represents a fundamental divergence in therapeutic strategy. This guide analyzes these two platforms not merely as chemical reagents, but as distinct pharmacological systems.

  • This compound utilizes a cleavable Valine-Citrulline (VC) linker with a triglycine spacer, typically optimized for site-specific conjugation (e.g., Sortase A) and releasing a membrane-permeable auristatin payload. It is designed for heterogeneous tumors where the bystander effect is critical.

  • SMCC-DM1 (the platform behind T-DM1/Kadcyla) employs a non-cleavable thioether linker releasing a charged, impermeable maytansinoid metabolite. It relies on lysosomal degradation and is optimized for antigen-dense, homogeneous tumors with minimal off-target toxicity.

Structural & Mechanistic Foundations

The efficacy of an ADC is dictated by the stability of its linker in circulation and the efficiency of payload release within the tumor cell.

1.1 Chemical Architecture
FeatureThis compound SMCC-DM1
Payload Class Auristatin (MMAE)Maytansinoid (DM1)
Target Tubulin (Vinca alkaloid binding site)Tubulin (Maytansine binding site)
Linker Type Cleavable (Protease-sensitive)Non-Cleavable (Thioether)
Release Trigger Cathepsin B (Lysosomal protease)Complete lysosomal antibody degradation
Active Metabolite Free MMAE (Neutral, Lipophilic)Lys-SMCC-DM1 (Positively charged, Polar)
Membrane Permeability High (Crosses membranes)Low (Trapped intracellularly)
1.2 Mechanism of Action & Intracellular Trafficking[1]

The following diagram illustrates the divergent release mechanisms. Note how this compound releases the free drug via enzymatic cleavage, while SMCC-DM1 requires the degradation of the antibody backbone.

ADC_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular (Lysosome) cluster_2 Tumor Microenvironment ADC_MMAE Ab-Gly3-VC-PAB-MMAE Endosome Endosome/Lysosome ADC_MMAE->Endosome Internalization ADC_DM1 Ab-SMCC-DM1 ADC_DM1->Endosome Internalization Cathepsin Cathepsin B (Enzyme) Endosome->Cathepsin MMAE Pathway Degradation Proteolytic Degradation Endosome->Degradation DM1 Pathway Linker_Cleavage Linker Cleavage (Val-Cit) Cathepsin->Linker_Cleavage Ab_Degradation Ab Backbone Digestion Degradation->Ab_Degradation Free_MMAE Free MMAE Linker_Cleavage->Free_MMAE 1,6-Elimination Bystander Bystander Killing (Neighbor Cells) Free_MMAE->Bystander Membrane Diffusion Lys_DM1 Lys-SMCC-DM1 (Metabolite) Ab_Degradation->Lys_DM1 Retains Linker No_Bystander No Bystander Effect Lys_DM1->No_Bystander Impermeable

Figure 1: Comparative intracellular processing pathways. This compound yields free, permeable MMAE via Cathepsin B cleavage. SMCC-DM1 yields the charged Lys-SMCC-DM1 metabolite via antibody degradation, preventing bystander killing.

Conjugation Methodologies: Site-Specific vs. Stochastic

The "Gly3" (Triglycine) motif in this compound is not accidental; it is a specific design element often used for Sortase A-mediated ligation . This contrasts sharply with the stochastic (random) Lysine conjugation used for SMCC-DM1.

2.1 Sortase-Mediated Ligation (this compound)
  • Principle: The enzyme Sortase A recognizes a C-terminal LPETG motif on the antibody and ligates it to an N-terminal Oligoglycine (Gly3) on the payload.

  • Advantage: Produces a homogeneous ADC with a precise Drug-to-Antibody Ratio (DAR), typically DAR 2 or 4.

  • Reagent Status: this compound is the nucleophile in this reaction.

2.2 Stochastic Lysine Conjugation (SMCC-DM1)
  • Principle: The NHS-ester of SMCC reacts randomly with accessible Lysine residues on the antibody surface.

  • Result: Heterogeneous mixture (DAR 0–8).

  • Challenge: Batch-to-batch variability and potential interference with antigen binding if lysines in the CDR are modified.

Conjugation_Workflow cluster_Sortase Method A: Site-Specific (Gly3-MMAE) cluster_Lysine Method B: Stochastic (SMCC-DM1) Ab_LPETG Ab-LPETG (Engineered) Sortase Sortase A Enzyme Ab_LPETG->Sortase Gly3_MMAE This compound (Nucleophile) Gly3_MMAE->Sortase ADC_Specific Ab-LPET-GGG-MMAE (Homogeneous DAR) Sortase->ADC_Specific Transpeptidation Ab_WT Native Antibody (Lysines) Reaction Amine Coupling (pH 7-8) Ab_WT->Reaction SMCC_DM1 SMCC-DM1 (NHS-Ester) SMCC_DM1->Reaction ADC_Random Ab-Lys-SMCC-DM1 (Heterogeneous DAR) Reaction->ADC_Random Random Conjugation

Figure 2: Conjugation workflows. Method A utilizes the Gly3 motif for enzymatic precision.[] Method B utilizes standard amine chemistry for broad applicability but lower homogeneity.

Comparative Performance Data

The following data summarizes the functional differences observed in preclinical models.

MetricThis compoundSMCC-DM1Clinical Implication
Plasma Stability Moderate (Linker can be cleaved by extracellular proteases/neutrophil elastase)High (Thioether bond is very stable)SMCC-DM1 has a longer half-life; MMAE requires careful monitoring of premature release.
Bystander Effect Strong Negligible MMAE is preferred for heterogeneous tumors (low antigen expression on some cells). DM1 is safer for potent targets.
MDR Resistance Susceptible to P-gp effluxSusceptible to P-gp effluxBoth payloads are substrates for efflux pumps, but the charged Lys-DM1 metabolite is trapped more effectively in P-gp negative cells.
Primary Toxicity Neutropenia (Bone Marrow)Thrombocytopenia & HepatotoxicityToxicity profiles dictate the maximum tolerated dose (MTD).
Experimental Protocols
Protocol A: Sortase-Mediated Conjugation of this compound

This protocol assumes the use of an antibody engineered with a C-terminal LPETG tag.

Materials:

  • Ab-LPETG (10 mg/mL in PBS)

  • This compound (10 mM in DMSO)

  • Recombinant Sortase A (50 µM stock)

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

Workflow:

  • Equilibration: Buffer exchange Ab-LPETG into Reaction Buffer.

  • Reaction Assembly: Mix Ab (final 20 µM), this compound (final 400 µM, 20 molar equivalents), and Sortase A (final 2 µM).

    • Note: High excess of Gly3-nucleophile drives the equilibrium.

  • Incubation: Incubate at 37°C for 4–16 hours.

  • Purification:

    • Step 1: Protein A chromatography to remove Sortase (if His-tagged) and excess payload.

    • Step 2: Size Exclusion Chromatography (SEC) to remove aggregates.

  • Validation: Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to confirm DAR homogeneity (Target DAR ~2.0 per heavy chain).

Protocol B: In Vitro Cytotoxicity Comparison

Objective: To demonstrate the bystander effect.

Cell Lines:

  • Ag+ Cells: HER2-High (e.g., SK-BR-3)

  • Ag- Cells: HER2-Low (e.g., MCF-7)

Method:

  • Co-Culture: Plate a 1:1 mixture of Ag+ and Ag- cells. Label Ag- cells with a fluorescent tracker (e.g., CellTrace Violet) to distinguish them.

  • Treatment: Treat with serial dilutions (0.1 pM – 100 nM) of ADC-MMAE and ADC-DM1.

  • Incubation: 96 hours.

  • Readout: Flow cytometry.

    • Result: ADC-MMAE should kill both Ag+ (direct) and Ag- (bystander) populations.

    • Result: ADC-DM1 should kill only Ag+ cells, leaving Ag- cells viable.

References
  • National Institutes of Health (NIH). (2021). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. Retrieved from [Link]

  • Li, F., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates. Cancer Research.[3] Retrieved from [Link]

  • Khera, E., et al. (2018).[4] Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.